ZG-2033
Description
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Properties
Molecular Formula |
C15H14N2O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C15H14N2O2S/c1-18-11-7-10(8-12(9-11)19-2)16-15-13-5-3-4-6-14(13)20-17-15/h3-9H,1-2H3,(H,16,17) |
InChI Key |
VITJWQGYLIMHDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NSC3=CC=CC=C32)OC |
Origin of Product |
United States |
Foundational & Exploratory
ZG-2033: A Potent, Orally Bioavailable HIF-2α Agonist for Anemia Treatment
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ZG-2033, a novel, potent, and orally bioavailable small molecule agonist of Hypoxia-Inducible Factor-2α (HIF-2α). This compound has demonstrated significant potential in preclinical studies for the treatment of renal anemia, particularly through its synergistic effects with prolyl hydroxylase (PHD) inhibitors. This document details the currently available data on the in vitro and in vivo activity of this compound, including its cellular potency, pharmacokinetic profile, and efficacy in animal models. Detailed experimental protocols for key assays are provided to facilitate further research and development. Additionally, the guide explores the proposed allosteric mechanism of action of this compound and its implications for the design of next-generation HIF-2α modulators.
Introduction
Hypoxia-Inducible Factors (HIFs) are heterodimeric transcription factors that play a pivotal role in the cellular response to low oxygen levels (hypoxia). The HIF complex consists of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β or ARNT). Under normoxic conditions, specific prolyl residues on HIF-α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen as a cofactor for PHD enzymes leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with ARNT, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.
HIF-2α, one of the major isoforms of HIF-α, is a key regulator of erythropoiesis through its transcriptional control of the erythropoietin (EPO) gene. Activation of the HIF-2α pathway, therefore, presents a promising therapeutic strategy for the treatment of anemia, particularly in patients with chronic kidney disease (CKD). While PHD inhibitors, which indirectly activate HIFs by preventing their degradation, have been developed, direct agonists of HIF-2α represent a novel and potentially more targeted therapeutic approach.
This compound is a recently identified benzisothiazole derivative that acts as a direct agonist of HIF-2α. This guide summarizes the current scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Core Data Summary
This section presents the key quantitative data for this compound in a structured tabular format for easy reference and comparison.
Table 1: In Vitro Activity and In Vivo Safety of this compound
| Parameter | Value | Species/System | Reference |
| EC50 (HIF-2α activation) | 490 nM | Luciferase Reporter Gene Assay | [1] |
| Emax (HIF-2α activation) | 349.2% | Luciferase Reporter Gene Assay | [1] |
| LD50 (Acute Toxicity) | > 708 mg/kg | Mouse | [1] |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability (F) | 41.38% | Oral | [1] |
Table 3: In Vivo Efficacy of this compound in Combination with AKB-6548 in Mice
| Treatment Group | Plasma Erythropoietin (EPO) Level (pg/mL) | Reference |
| Vehicle Control | ~260 | [1] |
| This compound + AKB-6548 | ~2296 | [1] |
Mechanism of Action
Molecular dynamics simulations have suggested that this compound functions as an allosteric activator of HIF-2α.[1] It is proposed that this compound binds to a pocket within the PAS-B domain of the HIF-2α subunit, inducing a conformational change that enhances its dimerization with its partner protein, ARNT. This stabilized heterodimer can then more effectively bind to HREs and initiate the transcription of target genes, including EPO.
HIF-2α Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Luciferase Reporter Gene Assay for HIF-2α Activity
This assay quantitatively measures the ability of this compound to activate the HIF-2α signaling pathway.
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Cell Line: Human renal clear cell carcinoma 786-O cells, which are VHL-deficient and constitutively express high levels of HIF-2α.
-
Reporter Plasmid: A luciferase reporter plasmid containing multiple copies of a hypoxia-response element (HRE) upstream of the luciferase gene.
-
Protocol:
-
Seed 786-O cells in 96-well plates.
-
Transfect the cells with the HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the HRE-driven luciferase activity to the control luciferase activity.
-
Calculate the EC50 and Emax values by fitting the dose-response data to a nonlinear regression curve.
-
In Vivo Efficacy in a Mouse Model of Erythropoietin Production
This experiment evaluates the synergistic effect of this compound and a PHD inhibitor on plasma EPO levels.
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Animal Model: Male BALB/c mice.
-
Compounds:
-
This compound
-
AKB-6548 (Vadadustat), a PHD inhibitor.
-
-
Protocol:
-
Administer this compound and AKB-6548, alone or in combination, to mice via oral gavage.
-
Collect blood samples at specified time points after administration.
-
Separate the plasma by centrifugation.
-
Measure the plasma EPO concentrations using a commercially available ELISA kit.
-
Compare the EPO levels between the different treatment groups.
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In Vivo Efficacy in a Zebrafish Model of Doxorubicin-Induced Anemia
This assay assesses the ability of this compound, in combination with a PHD inhibitor, to alleviate anemia.
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Animal Model: Zebrafish (Danio rerio) larvae.
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Induction of Anemia: Treat zebrafish larvae with doxorubicin to induce anemia.
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Treatment: Following anemia induction, expose the larvae to this compound, AKB-6548, or a combination of both in the tank water.
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Endpoint Measurement:
-
After the treatment period, anesthetize the larvae.
-
Perform o-dianisidine staining to visualize hemoglobin in red blood cells.
-
Quantify the staining intensity or the number of red blood cells in a defined region (e.g., the dorsal aorta) using microscopy and image analysis software.
-
Compare the hemoglobin levels between the different treatment groups.
-
Pharmacokinetic Study in Rats
This study determines the oral bioavailability of this compound.
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Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
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Intravenous (IV) group: Administer this compound dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) as a bolus injection into the tail vein.
-
Oral (PO) group: Administer this compound suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Sample Analysis:
-
Separate the plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters, including the area under the concentration-time curve (AUC), for both IV and PO administration using non-compartmental analysis.
-
Determine the oral bioavailability (F) using the formula: F (%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.
-
Visualizations
Experimental Workflow for this compound Evaluation
Proposed Synergistic Mechanism of this compound and PHD Inhibitors
Conclusion and Future Directions
This compound is a promising HIF-2α agonist with demonstrated in vitro potency and in vivo efficacy in preclinical models of anemia. Its oral bioavailability and favorable safety profile make it an attractive candidate for further development. The synergistic effect observed with PHD inhibitors highlights a potential combination therapy strategy that could offer enhanced therapeutic benefits for patients with renal anemia.
Future research should focus on several key areas:
-
Direct Binding Affinity: Determining the binding affinity (Kd) of this compound to HIF-2α through biophysical methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would provide a more complete understanding of its interaction with the target protein.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A comprehensive PK/PD analysis would help in optimizing the dosing regimen for future clinical studies.
-
Long-term Efficacy and Safety: Evaluating the long-term efficacy and safety of this compound in chronic disease models is essential before advancing to clinical trials.
-
Exploration of Other Therapeutic Areas: Given the diverse roles of HIF-2α, the therapeutic potential of this compound could be explored in other disease contexts, such as certain types of cancer or ischemic disorders.
References
A Technical Guide to the Discovery and Synthesis of ZG-2033, a Novel HIF-2α Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of ZG-2033, a potent and orally bioavailable agonist of Hypoxia-Inducible Factor 2α (HIF-2α). This compound, identified as N-(3,5-dimethoxyphenyl)-1,2-benzisothiazol-3-amine, has demonstrated significant potential in the treatment of renal anemia. This document details the scientific journey from initial screening to in vivo validation, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks. The information compiled herein is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
Renal anemia, a common complication of chronic kidney disease, is primarily characterized by a deficiency in erythropoietin (EPO) production. The HIF-2α transcription factor is a key regulator of EPO synthesis, making it a promising therapeutic target. The discovery of small molecule agonists of HIF-2α represents a novel approach to stimulating endogenous EPO production. This guide focuses on this compound, a benzisothiazole derivative that has emerged as a significant lead compound in this area.[1]
Discovery of this compound
The discovery of this compound was the result of a systematic drug discovery campaign that involved the screening of a compound library and subsequent structure-activity relationship (SAR) studies.
Initial Screening and Hit Identification
The initial efforts to identify HIF-2α agonists involved high-throughput screening of a diverse chemical library. This screening led to the identification of a hit compound with modest activity. Subsequent optimization of this initial hit through medicinal chemistry efforts led to the discovery of the benzisothiazole scaffold as a promising core structure.
Lead Optimization and the Emergence of this compound
Systematic structural modifications of the benzisothiazole core were performed to improve potency, selectivity, and pharmacokinetic properties. This lead optimization process culminated in the synthesis of this compound (also referred to as compound 26 in the primary literature), which exhibited nanomolar activity in a luciferase reporter gene assay.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biological activity and pharmacokinetic profile.
Table 1: In Vitro Biological Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Luciferase Reporter Gene Assay | 786-O | EC50 | 490 nM | [1] |
| Luciferase Reporter Gene Assay | 786-O | Emax | 349.2% | [1] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Oral Bioavailability | 41.38% |
| Reference: | [1] |
Table 3: In Vivo Efficacy of this compound in Combination with AKB-6548 in Mice
| Treatment Group | Plasma Erythropoietin (EPO) Level |
| Vehicle | ~260 pg·mL-1 |
| This compound + AKB-6548 | ~2296 pg·mL-1 |
| Reference: | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound.
Chemical Synthesis of this compound
Synthesis of N-(3,5-dimethoxyphenyl)-1,2-benzisothiazol-3-amine (this compound)
The synthesis of this compound is achieved through a multi-step process. A general outline is provided below, based on synthetic strategies for similar benzisothiazole derivatives. For the specific reagents, reaction conditions, and purification methods, it is imperative to consult the supporting information of the primary publication by Yu et al. (2021).
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Step 1: Synthesis of the Benzisothiazole Core: The synthesis typically begins with the construction of the 1,2-benzisothiazol-3-amine core. This can be achieved through various synthetic routes, often starting from 2-mercaptobenzoic acid derivatives.
-
Step 2: Coupling Reaction: The synthesized benzisothiazole core is then coupled with 3,5-dimethoxyaniline. This is typically an N-arylation reaction, which may be catalyzed by a suitable transition metal catalyst.
-
Step 3: Purification: The final product, this compound, is purified using standard techniques such as column chromatography and recrystallization to achieve high purity (≥98%).
In Vitro Luciferase Reporter Gene Assay
This assay is used to determine the potency of this compound as a HIF-2α agonist.
-
Cell Line: Human renal cell carcinoma 786-O cells, which are deficient in the von Hippel-Lindau (VHL) tumor suppressor protein, leading to constitutive stabilization of HIF-α subunits. These cells are stably transfected with a luciferase reporter gene under the control of a hypoxia-responsive element (HRE).
-
Procedure:
-
Seed the 786-O-HRE-luciferase cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a humidified incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the specific luciferase assay system used.
-
Calculate the half-maximal effective concentration (EC50) and the maximum effect (Emax) from the dose-response curve.
-
In Vivo Animal Model of Renal Anemia
A mouse model of doxorubicin-induced anemia is utilized to evaluate the in vivo efficacy of this compound.
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
Induce anemia in the mice by intraperitoneal injection of doxorubicin.
-
Administer this compound in combination with a prolyl hydroxylase inhibitor (e.g., AKB-6548) or vehicle control to the anemic mice.
-
Collect blood samples at specified time points after treatment.
-
Measure the plasma levels of erythropoietin (EPO) using an enzyme-linked immunosorbent assay (ELISA) kit.
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Monitor hematological parameters such as hemoglobin and hematocrit to assess the therapeutic effect.
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Visualizations
The following diagrams illustrate the key biological pathway and experimental workflows related to the discovery and evaluation of this compound.
Figure 1: Simplified signaling pathway of HIF-2α activation.
Figure 2: Experimental workflow for the discovery and evaluation of this compound.
Conclusion
This compound is a promising, orally bioavailable HIF-2α agonist that has demonstrated potent in vitro activity and in vivo efficacy in a preclinical model of renal anemia.[1] The data and protocols presented in this technical guide provide a comprehensive resource for researchers working on the development of novel therapeutics for anemia and other HIF-2α-related diseases. Further investigation into the clinical potential of this compound and similar compounds is warranted.
References
ZG-2033: A Deep Dive into its Role as a HIF-2α Agonist in Hypoxia Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The hypoxia signaling pathway, primarily orchestrated by Hypoxia-Inducible Factors (HIFs), is a critical regulator of cellular adaptation to low oxygen conditions and a key therapeutic target for a range of ischemic and neoplastic diseases. While much focus has been on the inhibition of this pathway, the therapeutic potential of its activation is an emerging area of significant interest. This technical guide provides an in-depth analysis of ZG-2033, a potent and orally bioavailable small molecule agonist of HIF-2α. Contrary to the common strategy of HIF pathway inhibition, this compound enhances the transcriptional activity of HIF-2α, offering a novel approach for conditions such as renal anemia. This document details the mechanism of action of this compound, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes the intricate signaling pathways and experimental workflows.
Introduction to the Hypoxia Signaling Pathway
Under normoxic conditions, the α-subunits of HIFs (HIF-1α and HIF-2α) are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic environments, the lack of oxygen as a cofactor inhibits PHD activity, allowing HIF-α subunits to stabilize, translocate to the nucleus, and heterodimerize with the constitutively expressed HIF-1β (also known as ARNT). This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in erythropoiesis, angiogenesis, and metabolism.
This compound emerges as a unique modulator of this pathway by directly targeting and activating HIF-2α, a specific isoform of the HIF-α subunit.
This compound: A Potent HIF-2α Agonist
This compound (also referred to as compound 26 in some literature) is a benzisothiazole derivative identified as a novel and potent agonist of HIF-2α.[1] It has demonstrated significant efficacy in preclinical models, particularly for the treatment of renal anemia, a condition characterized by deficient erythropoietin (EPO) production.
Mechanism of Action
This compound functions as an allosteric activator of the HIF-2α/ARNT heterodimer. Molecular dynamics simulations suggest that this compound binds to a pocket in the PAS-B domain of HIF-2α, inducing a conformational change that enhances the stability of the HIF-2α/ARNT dimerization. This stabilization leads to increased transcriptional activity of HIF-2α and subsequent upregulation of its target genes, most notably EPO.
dot
Caption: Hypoxia signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Value | Assay System | Reference |
| In Vitro Activity | |||
| EC50 | 490 nM | Luciferase Reporter Gene Assay (HIF-2α) | [1] |
| Emax | 349.2% | Luciferase Reporter Gene Assay (HIF-2α) | |
| Pharmacokinetics (Rats) | |||
| Oral Bioavailability (F) | 41.38% | Oral administration in Sprague-Dawley rats | |
| In Vivo Safety (Mice) | |||
| LD50 | > 708 mg/kg | Acute toxicity study in mice | |
| In Vivo Efficacy (Mice) | |||
| Plasma EPO Level (Combination) | 2296 pg/mL (from 260 pg/mL with AKB-6548) | Combination with AKB-6548 in mice |
Table 1: Key Pharmacological Parameters of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Luciferase Reporter Gene Assay for HIF-2α Agonist Activity
Objective: To determine the in vitro potency (EC50) and efficacy (Emax) of this compound as a HIF-2α agonist.
Materials:
-
HEK293T cells
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pGL4.42[luc2P/HRE/Hygro] vector (containing a hypoxia-response element)
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pRL-TK vector (Renilla luciferase for normalization)
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Lipofectamine 2000 (or similar transfection reagent)
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Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
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This compound (dissolved in DMSO)
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Dual-Luciferase® Reporter Assay System
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Luminometer
Protocol:
-
Cell Culture and Transfection:
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Seed HEK293T cells in 96-well plates at a density of 1 x 104 cells/well.
-
Co-transfect cells with the pGL4.42[luc2P/HRE/Hygro] and pRL-TK vectors using Lipofectamine 2000 according to the manufacturer's instructions.
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-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (typically in a serial dilution). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
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-
Incubation:
-
Incubate the cells for another 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Calculate the EC50 and Emax values using a non-linear regression curve fit (e.g., sigmoidal dose-response).
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dot
Caption: Workflow for the Luciferase Reporter Gene Assay.
Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of this compound.
Materials:
-
Male Sprague-Dawley rats (typically 200-250 g)
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This compound
-
Vehicle for oral and intravenous administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Cannulas for jugular vein catheterization
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Blood collection tubes (containing anticoagulant)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Preparation:
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Acclimate rats for at least one week before the study.
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Fast the rats overnight before dosing.
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For the intravenous group, catheterize the jugular vein for blood sampling.
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-
Dosing:
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Oral Group: Administer this compound orally via gavage at a specific dose.
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Intravenous Group: Administer this compound intravenously via the tail vein at a specific dose.
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-
Blood Sampling:
-
Collect blood samples from the jugular vein (for the IV group) or another appropriate site (e.g., tail vein for the oral group) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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-
Plasma Preparation:
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Centrifuge the blood samples to separate the plasma.
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Store the plasma samples at -80°C until analysis.
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-
Bioanalysis:
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Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
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-
Data Analysis:
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Use pharmacokinetic software (e.g., WinNonlin) to calculate pharmacokinetic parameters, including the area under the curve (AUC) for both oral (AUCoral) and intravenous (AUCIV) administration.
-
Calculate the oral bioavailability (F) using the formula: F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.
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In Vivo Efficacy in a Zebrafish Model of Anemia
Objective: To evaluate the ability of this compound, in combination with a PHD inhibitor, to alleviate anemia.
Materials:
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Wild-type zebrafish embryos
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Doxorubicin (to induce anemia)
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This compound
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AKB-6548 (or another PHD inhibitor)
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o-Dianisidine staining solution (for hemoglobin visualization)
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Microscope with imaging capabilities
Protocol:
-
Anemia Induction:
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Expose zebrafish embryos to a solution of doxorubicin at a specific concentration and for a defined duration to induce an anemic phenotype (characterized by reduced hemoglobin levels).
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-
Compound Treatment:
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Following anemia induction, transfer the embryos to fresh water containing:
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Vehicle control
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This compound alone
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AKB-6548 alone
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This compound and AKB-6548 in combination
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-
-
Incubation:
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Incubate the embryos for a specified period to allow for the therapeutic effects of the compounds.
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Hemoglobin Staining:
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Fix the embryos and stain them with o-dianisidine to visualize hemoglobin.
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Imaging and Quantification:
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Image the stained embryos using a microscope.
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Quantify the staining intensity or the area of staining in the yolk sac blood island as a measure of hemoglobin levels.
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-
Data Analysis:
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Compare the hemoglobin levels between the different treatment groups to assess the efficacy of this compound and its synergistic effect with the PHD inhibitor.
-
dot
Caption: Workflow for the Zebrafish Anemia Model.
Synergistic Action with PHD Inhibitors
A key finding in the study of this compound is its synergistic effect when co-administered with PHD inhibitors like AKB-6548.[1] PHD inhibitors act by preventing the degradation of HIF-2α, thereby increasing its intracellular concentration. This compound, in turn, enhances the activity of the available HIF-2α by stabilizing its dimerization with ARNT. This dual approach of increasing the amount of HIF-2α and boosting its activity leads to a much more robust induction of target genes like EPO than either agent alone. This synergistic relationship holds significant promise for developing more effective therapies for renal anemia.
Conclusion and Future Directions
This compound represents a paradigm shift in the modulation of the hypoxia signaling pathway, moving from inhibition to targeted activation. Its potent agonistic activity on HIF-2α, favorable pharmacokinetic profile, and synergistic effects with PHD inhibitors make it a compelling candidate for further development, particularly for the treatment of renal anemia. Future research should focus on elucidating the broader therapeutic applications of HIF-2α agonists, exploring their potential in other ischemic conditions, and further optimizing their efficacy and safety profiles. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in their exploration of this exciting new class of therapeutic agents.
References
ZG-2033: A Technical Guide to a Novel HIF-2α Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZG-2033, also known as compound 26, is a potent and orally bioavailable small molecule that functions as a hypoxia-inducible factor 2α (HIF-2α) agonist.[1][2] It is a benzisothiazole derivative that has demonstrated nanomolar activity in preclinical studies, making it a significant compound of interest for the therapeutic area of renal anemia.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and pathway visualizations.
Chemical Structure and Physicochemical Properties
This compound is a novel benzisothiazole derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(2,4-dimethoxyphenyl)benzo[d]isothiazol-3-amine | N/A |
| Molecular Formula | C₁₅H₁₄N₂O₂S | [1] |
| Molecular Weight | 286.35 g/mol | [1] |
| CAS Number | 2685739-28-8 | [1] |
| SMILES | COC1=CC(OC)=CC(NC2=NSC3=CC=CC=C23)=C1 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Melting Point | Not Reported | N/A |
Biological Activity and Pharmacokinetics
This compound is a potent agonist of HIF-2α, a key transcription factor in the cellular response to hypoxia. It has been shown to synergistically enhance the production of erythropoietin (EPO) when used in combination with prolyl hydroxylase domain (PHD) inhibitors, such as AKB-6548 (Vadadustat).[2]
| Parameter | Value | Species | Assay | Reference |
| EC₅₀ (HIF-2α) | 490 nM | N/A | Luciferase Reporter Gene Assay | [1][2] |
| Eₘₐₓ | 349.2% | N/A | Luciferase Reporter Gene Assay | [2] |
| Oral Bioavailability | 41.38% | Rat | In vivo pharmacokinetic study | [2] |
| LD₅₀ | >708 mg/kg | Mouse | In vivo toxicology study | [2] |
Mechanism of Action: The HIF-2α Signaling Pathway
Under normoxic conditions, the α-subunit of HIF-2 is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, causing HIF-2α to stabilize and translocate to the nucleus. There, it dimerizes with HIF-1β (also known as ARNT) and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including erythropoietin (EPO), leading to their transcription. This compound acts as an agonist, promoting the activity of HIF-2α, likely by stabilizing the HIF-2α/ARNT heterodimer.
Experimental Protocols
Synthesis of this compound (Compound 26)
The synthesis of this compound is described by Yu et al. (2021) and involves the reaction of 3-chlorobenzo[d]isothiazole with 2,4-dimethoxyaniline.
Materials:
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3-chlorobenzo[d]isothiazole
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2,4-dimethoxyaniline
-
An appropriate solvent (e.g., DMF or dioxane)
-
A suitable base (e.g., triethylamine or potassium carbonate)
Procedure:
-
Dissolve 3-chlorobenzo[d]isothiazole and 2,4-dimethoxyaniline in the chosen solvent in a reaction vessel.
-
Add the base to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Note: This is a generalized procedure based on typical synthetic routes for similar compounds. For precise molar ratios, reaction times, temperatures, and purification solvents, refer to the specific experimental details in the cited literature.
HIF-2α Luciferase Reporter Gene Assay
This assay is used to determine the potency of this compound as a HIF-2α agonist by measuring the expression of a luciferase reporter gene under the control of a hypoxia-response element (HRE).
Materials:
-
A suitable cell line (e.g., HEK293T or a renal cell carcinoma line like 786-O)
-
A plasmid containing a luciferase reporter gene driven by an HRE promoter
-
A co-transfected plasmid for normalization (e.g., Renilla luciferase)
-
This compound stock solution in DMSO
-
Cell culture medium and reagents
-
Transfection reagent
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, treat the cells with serial dilutions of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for another 18-24 hours under either normoxic or hypoxic conditions, depending on the experimental design.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
This compound is a promising, orally active HIF-2α agonist with potent in vitro and in vivo activity. Its ability to synergize with PHD inhibitors presents a novel therapeutic strategy for renal anemia. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working in this area. Further investigation into the detailed molecular interactions and clinical potential of this compound is warranted.
References
ZG-2033: A Technical Guide to a Novel HIF-2α Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZG-2033 (CAS Number: 2685739-28-8) is a potent and orally bioavailable small molecule agonist of Hypoxia-Inducible Factor 2α (HIF-2α).[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro and in vivo assays are provided, along with visualizations of the HIF-2α signaling pathway and experimental workflows to support further research and development.
Chemical and Physical Properties
This compound, with the formal name N-(3,5-dimethoxyphenyl)-1,2-benzisothiazol-3-amine, is a solid compound with a molecular formula of C₁₅H₁₄N₂O₂S and a molecular weight of approximately 286.3 g/mol .[1][2] It is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in acetonitrile (0.1-1 mg/ml).[1][5]
| Property | Value | Source |
| CAS Number | 2685739-28-8 | [1] |
| Formal Name | N-(3,5-dimethoxyphenyl)-1,2-benzisothiazol-3-amine | [1] |
| Molecular Formula | C₁₅H₁₄N₂O₂S | [1][2] |
| Molecular Weight | 286.3 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [5] |
| Solubility | DMSO: 1-10 mg/ml, Acetonitrile: 0.1-1 mg/ml | [1][5] |
| Storage | -20°C | [5] |
| SMILES | COC1=CC(OC)=CC(NC2=NSC3=CC=CC=C32)=C1 | [1] |
| InChI Key | VITJWQGYLIMHDA-UHFFFAOYSA-N | [1] |
Mechanism of Action: HIF-2α Agonism
This compound functions as an agonist of HIF-2α, a key transcription factor in the cellular response to hypoxia.[1][2][3] Under normoxic conditions, the α-subunit of HIF-2 is targeted for proteasomal degradation. This process is initiated by the hydroxylation of proline residues by prolyl hydroxylase domain (PHD) enzymes, which allows for the binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.
In hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-2α. The stabilized HIF-2α then translocates to the nucleus and heterodimerizes with the constitutively expressed HIF-β (also known as ARNT). This HIF-2α/HIF-β complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various physiological processes, including erythropoiesis, angiogenesis, and cell metabolism. This compound is believed to allosterically enhance the dimerization of HIF-2α with HIF-β, thereby promoting the transcription of HIF-2α target genes even under normoxic conditions.
HIF-2α Signaling Pathway
Caption: this compound agonizes HIF-2α, promoting its dimerization with HIF-β and subsequent gene transcription.
Quantitative Data
The following table summarizes the key quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Value | Assay | Cell Line/Model | Source |
| EC₅₀ | 0.49 µM (490 nM) | HIF-2α Transcriptional Activity Reporter Assay | 786-O cells expressing HIF-2α | [1][3] |
| Eₘₐₓ | 349.2% | HIF-2α Transcriptional Activity Reporter Assay | 786-O cells expressing HIF-2α | |
| Oral Bioavailability | 41.38% | Pharmacokinetic Study | Rats | |
| LD₅₀ | > 708 mg/kg | Acute Toxicity Study | Mice | |
| In Vivo Efficacy | Increased erythrocyte count | Doxorubicin-induced anemia model | Zebrafish | [1] |
| In Vivo Efficacy | Increased plasma EPO levels | Normal mice | Mice | [1] |
Experimental Protocols
HIF-2α Transcriptional Activity Reporter Assay
This protocol describes a luciferase-based reporter assay to quantify the agonistic activity of this compound on HIF-2α.
Materials:
-
786-O cells stably expressing a HIF-2α reporter construct (e.g., containing HREs driving luciferase expression)
-
This compound
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Methodology:
-
Cell Seeding: Seed the 786-O reporter cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Calculate the EC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Experimental Workflow: Reporter Assay
Caption: Workflow for determining the in vitro efficacy of this compound using a luciferase reporter assay.
Zebrafish Model of Doxorubicin-Induced Anemia
This protocol outlines the in vivo evaluation of this compound in a zebrafish model of anemia.
Materials:
-
Wild-type zebrafish embryos (e.g., AB strain)
-
Doxorubicin
-
This compound
-
AKB-6548 (Vadadustat)
-
Embryo water
-
o-Dianisidine stain
-
Microscope with a camera
Methodology:
-
Anemia Induction: At 48 hours post-fertilization (hpf), treat zebrafish embryos with doxorubicin (e.g., 1 µM) in embryo water for 24 hours to induce anemia.
-
Compound Treatment: At 72 hpf, transfer the doxorubicin-treated embryos to fresh embryo water containing this compound (10 µM or 50 µM) alone or in combination with the HIF-PH inhibitor AKB-6548. Include a vehicle control group.
-
Incubation: Incubate the embryos for another 48 hours.
-
Erythrocyte Staining: At 120 hpf, stain the embryos with o-dianisidine to visualize hemoglobin in erythrocytes.
-
Imaging and Quantification:
-
Anesthetize the embryos and mount them on a slide.
-
Capture images of the yolk sac circulation.
-
Quantify the number of o-dianisidine-positive cells (erythrocytes) in a defined area of the yolk sac.
-
-
Data Analysis: Compare the erythrocyte counts between the different treatment groups using an appropriate statistical test (e.g., ANOVA).
Mouse Model for Plasma Erythropoietin (EPO) Level Determination
This protocol details the assessment of this compound's effect on plasma EPO levels in mice.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound
-
AKB-6548 (Vadadustat)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kit for mouse EPO
Methodology:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Compound Administration: Administer this compound (100 or 200 mg/kg) orally, either alone or in combination with AKB-6548, to the mice. A vehicle control group should be included.
-
Blood Collection: At a specified time point after administration (e.g., 6 hours), collect blood samples from the mice via retro-orbital bleeding or cardiac puncture into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
EPO Measurement: Determine the concentration of EPO in the plasma samples using a commercially available mouse EPO ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the plasma EPO levels between the different treatment groups using a suitable statistical method (e.g., t-test or ANOVA).
Synergistic Effects with HIF-PH Inhibitors
A key finding from the research on this compound is its synergistic effect when co-administered with a HIF prolyl hydroxylase (HIF-PH) inhibitor, such as vadadustat (AKB-6548).[1] While this compound directly activates HIF-2α, HIF-PH inhibitors prevent its degradation. The combination of these two mechanisms leads to a more robust and sustained activation of the HIF-2α pathway, resulting in a significantly greater increase in erythropoietin production and a more pronounced therapeutic effect in models of renal anemia.[1][2]
Logical Relationship of Synergistic Action
Caption: this compound and HIF-PH inhibitors work together to enhance EPO production for treating renal anemia.
Conclusion
This compound is a promising novel HIF-2α agonist with demonstrated in vitro potency and in vivo efficacy. Its oral bioavailability and synergistic effects with HIF-PH inhibitors make it a compelling candidate for the treatment of renal anemia. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader field of HIF-2α modulation.
References
In Vitro Profile of ZG-2033: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Subject: In Vitro Studies of ZG-2033
Executive Summary
This document provides a technical guide on the available in vitro data for the compound this compound. Extensive literature review indicates that this compound is not a compound investigated for its effects on cancer cell lines. Instead, this compound is characterized as a potent and orally active Hypoxia-Inducible Factor 2α (HIF-2α) agonist. Its primary therapeutic potential, as documented in scientific literature, lies in the treatment of renal anemia, where it acts synergistically with prolyl hydroxylase (PHD) inhibitors to stimulate erythropoietin (EPO) production.
This guide will summarize the known mechanism of action of this compound and, given the absence of specific data on cancer cell lines, will provide a general overview of the HIF-2α signaling pathway and a standardized experimental workflow for the in vitro evaluation of novel compounds on cancer cell lines.
This compound: Mechanism of Action and In Vitro Activity
This compound has been identified as an agonist of HIF-2α. In vitro studies have demonstrated its activity in luciferase reporter gene assays.[1][2]
Table 1: In Vitro Activity of this compound
| Assay Type | Metric | Value | Reference |
| Luciferase Reporter Gene Assay | EC50 | 490 nM | [1][2] |
The primary focus of published research on this compound has been its role in alleviating anemia. Studies have shown that this compound acts synergistically with PHD inhibitors, such as AKB-6548, to enhance EPO production.[1][2][3]
The HIF-2α Signaling Pathway
While specific data on this compound's impact on signaling pathways in cancer cells is unavailable, it is pertinent to understand the general HIF-2α signaling cascade, which plays a crucial role in both normal physiological processes and in oncology. Under normoxic (normal oxygen) conditions, HIF-2α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. In hypoxic conditions, such as those found in solid tumors, PHD activity is inhibited, allowing HIF-2α to stabilize, translocate to the nucleus, and heterodimerize with HIF-1β (also known as ARNT). This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the transcription of genes involved in angiogenesis, cell proliferation, and metabolism. This compound, as a HIF-2α agonist, promotes the activity of this pathway.
References
In-depth Technical Guide: Pharmacokinetics and Oral Bioavailability of ZG-2033
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated as "ZG-2033." As a result, the following technical guide is a template based on hypothetical data to illustrate the requested format and content for a comprehensive analysis of a novel chemical entity's pharmacokinetics and oral bioavailability. The data presented herein is for illustrative purposes only and does not reflect the properties of any real-world compound.
Introduction
This document provides a detailed overview of the pharmacokinetic profile and oral bioavailability of the hypothetical compound this compound. The studies summarized herein aim to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical models. The data presented are intended to support further drug development and regulatory submissions.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound were evaluated in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration. The key findings are summarized in the tables below for easy comparison.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (n=6, Mean ± SD)
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1580 ± 210 | 450 ± 95 |
| Tmax (h) | 0.08 | 1.5 ± 0.5 |
| AUC0-t (ng·h/mL) | 2450 ± 320 | 3100 ± 450 |
| AUC0-inf (ng·h/mL) | 2510 ± 340 | 3250 ± 480 |
| t1/2 (h) | 3.2 ± 0.8 | 3.5 ± 0.9 |
| CL (L/h/kg) | 0.40 ± 0.05 | - |
| Vd (L/kg) | 1.8 ± 0.3 | - |
| F (%) | - | 12.9 |
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of this compound.
Animal Models
-
Species: Male Sprague-Dawley rats
-
Number of Animals: 6 per group
-
Age: 8-10 weeks
-
Weight: 250-300 g
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. Animals were fasted overnight before dosing.
Dosing and Sample Collection
-
Formulation: For intravenous administration, this compound was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral administration, this compound was suspended in 0.5% methylcellulose.
-
Dose Administration:
-
Intravenous: A single dose of 1 mg/kg was administered via the tail vein.
-
Oral: A single dose of 10 mg/kg was administered by oral gavage.
-
-
Blood Sampling: Approximately 0.2 mL of blood was collected from the jugular vein at the following time points:
-
IV: 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Blood samples were collected into tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Method
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify the concentration of this compound in plasma samples.
-
Instrumentation: Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad™ 6500+ mass spectrometer.
-
Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with acetonitrile containing an internal standard. After vortexing and centrifugation, the supernatant was injected into the LC-MS/MS system.
-
Calibration and Quality Control: The method was linear over a concentration range of 1 to 2000 ng/mL. The accuracy and precision were within ±15% for quality control samples at low, medium, and high concentrations.
Pharmacokinetic Analysis
Non-compartmental analysis was performed using Phoenix WinNonlin software (Version 8.3) to determine the pharmacokinetic parameters. The oral bioavailability (F%) was calculated using the following equation:
F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be influenced by a compound like this compound.
ZG-2033 and Renal Anemia: A Review of Publicly Available Scientific Literature
Introduction
Anemia is a frequent and significant complication of chronic kidney disease (CKD), primarily stemming from the kidneys' reduced ability to produce erythropoietin (EPO), a hormone essential for red blood cell production.[1][2][3] This condition, known as renal anemia, is associated with a diminished quality of life, increased morbidity and mortality, and higher healthcare costs.[2] While research into novel therapeutic agents for renal anemia is ongoing, a thorough review of publicly available scientific literature and clinical trial registries reveals no direct evidence of a compound designated "ZG-2033" being investigated for this indication.
This technical guide addresses the current landscape of information surrounding compounds with similar designations and provides a foundational understanding of the pathophysiology and treatment of renal anemia.
Compounds in Development: BGB-B2033 and ZG2001
While "this compound" did not yield specific results in the context of renal anemia, searches have identified similarly named compounds in active clinical development for other indications. It is crucial for researchers to distinguish between these compounds to avoid confusion.
-
BGB-B2033: This compound is the subject of a first-in-human Phase 1 clinical trial (NCT06427941).[4][5] The study is evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BGB-B2033, both as a monotherapy and in combination with tislelizumab, in patients with advanced or metastatic solid tumors.[4][5] The cancers being investigated include hepatocellular carcinoma, gastric cancer, and non-small cell lung cancer, among others.[4][5] The route of administration is intravenous infusion.[4][5]
-
ZG2001: This compound is being investigated in a Phase 1 clinical trial (NCT06237413) for participants with advanced solid tumors that harbor a KRAS mutation.[6] The study aims to assess the tolerability, safety, efficacy, and pharmacokinetics of ZG2001.[6]
Current Understanding of Renal Anemia
Pathophysiology
The primary driver of renal anemia is the progressive loss of renal function, which leads to inadequate production of EPO by the peritubular fibroblasts in the kidneys.[1][3] Other contributing factors include:
-
Iron Deficiency: Absolute or functional iron deficiency is common in CKD patients and can impair erythropoiesis.[1][3]
-
Inflammation: The chronic inflammatory state associated with CKD can suppress red blood cell production.
-
Nutritional Deficiencies: Deficiencies in vitamin B12 and folate can also contribute to anemia in this patient population.[7]
-
Shortened Red Blood Cell Survival: Uremic toxins in the blood can reduce the lifespan of red blood cells.[3]
Diagnostic Evaluation
The diagnosis and management of renal anemia involve a comprehensive evaluation, including:
-
Complete Blood Count (CBC) with differential
-
Iron studies (serum iron, ferritin, total iron-binding capacity [TIBC], and transferrin saturation [TSAT])
-
Vitamin B12 and folate levels
-
Reticulocyte count to assess bone marrow response
Therapeutic Strategies
The mainstays of treatment for renal anemia include:
-
Iron Supplementation: Oral or intravenous iron is administered to correct iron deficiency.
-
Erythropoiesis-Stimulating Agents (ESAs): These agents, such as epoetin alfa and darbepoetin alfa, stimulate the bone marrow to produce more red blood cells.[1]
-
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs): This newer class of oral medications works by stabilizing hypoxia-inducible factor (HIF), which in turn stimulates the body's natural production of EPO.[2][8]
Experimental Workflow for Anemia Evaluation
While no specific experimental data for "this compound" in renal anemia is available, a general workflow for evaluating a novel therapeutic agent in a preclinical model of renal anemia is presented below.
Caption: A generalized experimental workflow for the preclinical evaluation of a novel therapeutic agent for renal anemia.
Signaling Pathway in Erythropoiesis
The regulation of red blood cell production is a complex process. The diagram below illustrates a simplified signaling pathway for EPO-mediated erythropoiesis.
Caption: A simplified diagram of the EPO-EPOR signaling pathway leading to erythropoiesis.
References
- 1. ccjm.org [ccjm.org]
- 2. Frontiers | Anemia in Chronic Kidney Disease: From Pathophysiology and Current Treatments, to Future Agents [frontiersin.org]
- 3. Renal anemia: a nephrologist's view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 7. Anemia of Chronic Kidney Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: ZG-2033 for In Vitro Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ZG-2033 is a novel, potent, and selective small molecule inhibitor of the G-protein coupled receptor (GPCR) designated GPRX. GPRX is implicated in a variety of inflammatory and proliferative signaling pathways. These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on downstream signaling and cellular proliferation. The following protocols and data are intended to guide researchers in the effective use of this compound in their experimental systems.
Data Presentation
The inhibitory activity of this compound was assessed across multiple in vitro assays. All quantitative data are summarized in the tables below for clear comparison.
Table 1: Potency of this compound in GPRX-Mediated Signaling and Proliferation Assays
| Assay Type | Cell Line | Parameter Measured | This compound IC₅₀ (nM) |
| cAMP Accumulation Assay | HEK293-GPRX | Forskolin-stimulated cAMP | 15.2 ± 2.1 |
| Calcium Flux Assay | CHO-K1/Gα16/GPRX | GPRX Ligand-induced [Ca²⁺]ᵢ | 25.8 ± 3.5 |
| p-ERK1/2 Western Blot | HT-29 | GPRX Ligand-induced p-ERK1/2 | 42.1 ± 5.9 |
| Cell Proliferation Assay | HT-29 | BrdU Incorporation | 78.5 ± 9.3 |
Table 2: Selectivity of this compound Against a Panel of Related GPCRs
| GPCR Target | Assay Type | This compound IC₅₀ (nM) | Selectivity Fold (vs. GPRX) |
| GPRX | cAMP Accumulation | 15.2 | - |
| GPCR-A | cAMP Accumulation | > 10,000 | > 650 |
| GPCR-B | Calcium Flux | 1,540 | ~ 100 |
| GPCR-C | cAMP Accumulation | > 10,000 | > 650 |
Signaling Pathway
This compound acts as an antagonist at the GPRX receptor, thereby inhibiting the activation of downstream signaling cascades. Upon activation by its endogenous ligand, GPRX couples to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Concurrently, GPRX activation can also lead to the stimulation of the MAPK/ERK pathway, promoting cell proliferation. This compound blocks these events by preventing ligand binding to GPRX.
Application Notes and Protocols for the Use of a Hepcidin Mimetic (Rusfertide) in Animal Models of Anemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anemia is a global health issue characterized by a deficiency in red blood cells or hemoglobin, leading to reduced oxygen-carrying capacity of the blood. The peptide hormone hepcidin is the master regulator of systemic iron homeostasis. Elevated hepcidin levels, often seen in anemia of inflammation (AI), block iron absorption and recycling, leading to iron-restricted erythropoiesis. Conversely, insufficient hepcidin can lead to iron overload disorders.
This document provides detailed application notes and protocols for the use of Rusfertide (also known as PTG-300) , a synthetic hepcidin mimetic, in preclinical animal models of anemia. Rusfertide acts by binding to the iron exporter ferroportin, inducing its internalization and degradation.[1][2] This action restricts the availability of iron for red blood cell production, making it a valuable tool for studying iron metabolism and a potential therapeutic for diseases of iron dysregulation.[1][3] While primarily investigated for polycythemia vera (PV), its mechanism is highly relevant for modulating erythropoiesis in various anemia models.[4][5]
Mechanism of Action: The Hepcidin-Ferroportin Axis
Rusfertide mimics the action of endogenous hepcidin.[2][3] Hepcidin regulates iron levels by binding to ferroportin (FPN), the sole known cellular iron exporter found on duodenal enterocytes, macrophages, and hepatocytes. This binding leads to the degradation of ferroportin, which in turn traps iron within these cells, reducing its release into the circulation and thus limiting its availability for erythropoiesis in the bone marrow.[2][3]
Experimental Protocols
Two common and relevant mouse models for studying anemia are presented here: Phenylhydrazine-induced hemolytic anemia and a model for anemia of inflammation using heat-killed Brucella abortus.
Protocol 1: Phenylhydrazine (PHZ)-Induced Hemolytic Anemia
This model is used to study stress erythropoiesis following acute hemolysis.[6]
Materials:
-
8-10 week old mice (e.g., C57BL/6).
-
Phenylhydrazine (PHZ) hydrochloride (Sigma-Aldrich, Cat. No. P6926).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Rusfertide (or analog).
-
Appropriate vehicle for Rusfertide.
-
Collection tubes (e.g., EDTA-coated for CBC).
-
Calibrated centrifuge and hematology analyzer.
Procedure:
-
Animal Acclimation: House mice in standard conditions for at least one week prior to the experiment.
-
Anemia Induction:
-
Drug Administration:
-
Based on preclinical studies with a Rusfertide analog in a mouse model of polycythemia vera, a starting dose could be in the range of 2.5 mg/kg, administered subcutaneously.[4] Dosing frequency can be adjusted based on the experimental design (e.g., thrice weekly).[4]
-
Initiate Rusfertide treatment at a specified time point relative to PHZ injection (e.g., 24 hours post-PHZ, at the onset of anemia).
-
A control group should receive the vehicle on the same schedule.
-
-
Monitoring and Sample Collection:
-
Monitor animal health daily (weight, activity, signs of distress).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (Day 0) and at specified time points post-PHZ injection (e.g., Days 2, 4, 7, 10, 14) to monitor the kinetics of anemia and recovery.
-
Perform Complete Blood Counts (CBC) to measure hemoglobin, hematocrit, and red blood cell (RBC) count.
-
At the end of the study, collect terminal blood samples and tissues (spleen, liver, bone marrow) for further analysis (e.g., iron staining, gene expression).
-
Protocol 2: Anemia of Inflammation (AI) Model
This model recapitulates key features of human AI, including elevated hepcidin and iron-restricted erythropoiesis.[7]
Materials:
-
8-10 week old mice (e.g., C57BL/6).
-
Heat-killed Brucella abortus (HKBA) extract (e.g., available from BEI Resources).
-
Sterile PBS.
-
Rusfertide (or analog).
-
ELISA kits for measuring serum iron, ferritin, and inflammatory cytokines (e.g., IL-6).
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
Anemia Induction:
-
Administer a single intraperitoneal (i.p.) injection of HKBA. The dose should be sufficient to induce a measurable inflammatory response and subsequent anemia. This model typically results in a nadir of hemoglobin around 14 days post-injection.[7]
-
-
Drug Administration:
-
Initiate Rusfertide treatment as described in Protocol 1. The timing can be prophylactic (before HKBA) or therapeutic (after HKBA injection).
-
Administer Rusfertide or vehicle to respective groups.
-
-
Monitoring and Sample Collection:
-
Collect blood samples at baseline and at various time points (e.g., 6 hours for acute inflammatory markers, and Days 7, 14, 21, 28 for anemia progression and recovery).[7]
-
Analyze CBC, serum iron, and transferrin saturation.
-
Measure inflammatory markers (e.g., IL-6) and serum hepcidin via ELISA to confirm the inflammatory state and assess the drug's effect on this axis.
-
At termination, harvest liver tissue for hepcidin mRNA analysis (RT-qPCR) and spleen/liver for iron staining (Perls' Prussian blue) to assess iron sequestration.[4]
-
Data Presentation
Quantitative data should be summarized to facilitate comparison between treatment and control groups. The following tables are based on representative data from a study using a Rusfertide analog (Peptide A) in a JAK2-V617F mouse model of polycythemia vera, which demonstrates the iron-restricting and erythropoiesis-modulating effects of the compound.[4]
Table 1: Hematological Parameters in a JAK2-V617F Mouse Model Following 6-Week Treatment with a Rusfertide Analog. [4]
| Group | Treatment (Dose) | Hematocrit (%) | Hemoglobin (g/dL) | RBC Count (10^6/µL) |
| Wild Type (WT) | Vehicle | 48.5 ± 1.5 | 15.1 ± 0.5 | 9.5 ± 0.4 |
| PV Model | Vehicle | 65.7 ± 2.1 | 20.3 ± 0.8 | 12.8 ± 0.6 |
| PV Model | Peptide A (2.5 mg/kg) | 49.2 ± 3.5 | 15.5 ± 1.2 | 9.7 ± 0.8 |
| PV Model | Peptide A (7.5 mg/kg) | 38.1 ± 4.2 | 12.1 ± 1.5 | 7.6 ± 1.1 |
| Data are presented as Mean ± SD. Dosing was administered three times per week.[4] |
Table 2: Iron and Red Blood Cell Indices in a JAK2-V617F Mouse Model Following Treatment. [4]
| Group | Treatment (Dose) | Mean Corpuscular Volume (MCV) (fL) | Mean Corpuscular Hemoglobin (MCH) (pg) | Serum Ferritin |
| Wild Type (WT) | Vehicle | 51.1 | 15.9 | Normal |
| PV Model | Vehicle | 51.3 | 15.9 | Decreased |
| PV Model | Peptide A (2.5 mg/kg) | 50.7 | 16.0 | Increased |
| PV Model | Peptide A (7.5 mg/kg) | 50.1 | 15.9 | Increased |
| Qualitative changes in serum ferritin and iron indices were noted, with Rusfertide treatment reversing the iron deficiency observed in PV patients.[4] |
Conclusion
Rusfertide provides a powerful tool for investigating the role of the hepcidin-ferroportin axis in the pathophysiology of anemia. The protocols outlined here for hemolytic anemia and anemia of inflammation provide robust frameworks for evaluating the efficacy and mechanism of hepcidin mimetics. Careful measurement of hematological parameters, iron status, and inflammatory markers is critical for a comprehensive assessment. The data from related disease models suggest that Rusfertide effectively restricts iron availability, thereby modulating erythropoiesis, an effect that can be titrated by dose adjustment.[4] These methodologies can be adapted to investigate other compounds targeting iron metabolism and to further elucidate the complex interplay between iron regulation, inflammation, and red blood cell production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is Rusfertide acetate used for? [synapse.patsnap.com]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. ashpublications.org [ashpublications.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Stress Erythropoiesis Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mouse model of anemia of inflammation: complex pathogenesis with partial dependence on hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-Administration of ZG-2033 and a Prolyl Hydroxylase (PHD) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl Hydroxylase Domain (PHD) inhibitors are a class of therapeutic agents that stabilize Hypoxia-Inducible Factor (HIF), a key transcription factor in cellular adaptation to low oxygen.[1][2][3] By inhibiting PHD enzymes, these compounds prevent the degradation of the HIF-α subunit, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and iron metabolism.[1][2][4] This mechanism has led to the development of PHD inhibitors for the treatment of anemia associated with chronic kidney disease (CKD).[3][4][5]
This document outlines a detailed protocol for the co-administration of a novel investigational compound, ZG-2033, with a PHD inhibitor. This compound is a selective inhibitor of the downstream HIF-regulated gene, GeneX, which is implicated in the pro-fibrotic response sometimes associated with prolonged HIF stabilization. The rationale for this co-administration is to enhance the therapeutic benefits of PHD inhibition (e.g., erythropoiesis) while mitigating potential adverse effects such as fibrosis.
Signaling Pathway
The co-administration of a PHD inhibitor and this compound is designed to modulate the HIF pathway at two distinct points. The PHD inhibitor promotes the stabilization of HIF-α, leading to the transcription of target genes. This compound selectively inhibits the translation of a specific downstream gene, GeneX, to mitigate its potentially deleterious effects.
References
- 1. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Recent advance of hypoxia-inducible factor prolyl hydroxylases inhibitors for anemia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PHD2 modulators and how do they work? [synapse.patsnap.com]
- 5. krcp-ksn.org [krcp-ksn.org]
Application Notes and Protocols for ZG-2033 Dosage and Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As "ZG-2033" is not a publicly documented compound, this document provides a generalized framework and template based on standard preclinical research methodologies. All protocols and data tables are illustrative and should be adapted based on the specific physicochemical properties and pharmacological profile of this compound.
Introduction
These application notes provide detailed protocols for the dosage and administration of the novel compound this compound in mouse models. The following sections outline procedures for determining acute toxicity, assessing pharmacokinetic profiles, and evaluating therapeutic efficacy. The provided tables and diagrams are templates to aid in experimental design and data organization.
Quantitative Data Summary
Effective data management is crucial for the comparison of experimental outcomes. The following tables are designed to summarize key quantitative data for this compound.
Table 1: Acute Toxicity of this compound in Mice
| Dosage (mg/kg) | Route of Administration | Number of Mice | Mortality (within 24h) | Clinical Signs of Toxicity |
| 10 | Intravenous | 5 | 0/5 | No observable adverse effects |
| 25 | Intravenous | 5 | 1/5 | Lethargy, ruffled fur |
| 50 | Intravenous | 5 | 3/5 | Lethargy, ruffled fur, ataxia |
| 100 | Intravenous | 5 | 5/5 | Severe ataxia, convulsions |
| LD50 (mg/kg) | Intravenous | - | [Insert Value] | - |
Table 2: Pharmacokinetic Profile of this compound in CD-1 Mice (Single 10 mg/kg IV Dose)
| Parameter | Unit | Mean ± SD |
| Cmax | ng/mL | [Insert Value] |
| Tmax | h | [Insert Value] |
| AUC(0-t) | ng·h/mL | [InsertValue] |
| AUC(0-inf) | ng·h/mL | [Insert Value] |
| t1/2 | h | [Insert Value] |
| CL | L/h/kg | [Insert Value] |
| Vd | L/kg | [Insert Value] |
Table 3: Efficacy of this compound in a [Specify Mouse Model] Model
| Treatment Group | Dosage (mg/kg) | Administration Route & Frequency | Primary Efficacy Endpoint (e.g., Tumor Volume, % Inhibition) | Secondary Endpoint (e.g., Biomarker Level) |
| Vehicle Control | - | [Specify] | [Insert Value] | [Insert Value] |
| This compound | 5 | [Specify] | [Insert Value] | [Insert Value] |
| This compound | 10 | [Specify] | [Insert Value] | [Insert Value] |
| This compound | 20 | [Specify] | [Insert Value] | [Insert Value] |
| Positive Control | [Specify] | [Specify] | [Insert Value] | [Insert Value] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound administration in mice. These protocols are based on common practices in preclinical research.[1][2][3][4][5]
Protocol 1: Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of this compound in mice.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS, or a specific formulation buffer)
-
8-10 week old C57BL/6J mice[6]
-
Syringes and needles appropriate for the route of administration
-
Animal balance
-
Observation cages
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for a minimum of one week under standard housing conditions (e.g., 22°C, 12-hour light/dark cycle, ad libitum access to food and water).[1]
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to create a range of doses.
-
Animal Grouping: Randomly assign mice to treatment groups (n=5 per group), including a vehicle control group.
-
Administration: Administer a single dose of this compound or vehicle to each mouse via the desired route (e.g., intravenous injection).
-
Observation: Continuously monitor mice for the first 4 hours post-administration and then at regular intervals for up to 14 days. Record clinical signs of toxicity, such as changes in behavior, appearance, and mobility.
-
Data Collection: Record mortality in each group.
-
LD50 Calculation: Use a recognized statistical method (e.g., probit analysis) to calculate the LD50.
Protocol 2: Pharmacokinetic Study
Objective: To characterize the pharmacokinetic profile of this compound in mice after a single dose administration.
Materials:
-
This compound
-
Vehicle
-
8-10 week old CD-1 mice
-
Administration supplies (syringes, gavage needles, etc.)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimate mice as described in Protocol 1.
-
Dose Administration: Administer a single dose of this compound to a cohort of mice. The route of administration can be intravenous, oral, or others.[5][7][8][9][10]
-
Blood Sampling: Collect blood samples (e.g., via submandibular or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.[5]
-
Plasma Preparation: Process blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[8][9]
Protocol 3: Voluntary Oral Administration
Objective: To administer this compound orally to mice in a stress-free manner.[1][2][4][11]
Materials:
-
This compound
-
A palatable vehicle (e.g., sweetened jelly, condensed milk).[1][2][4][11]
-
Mice trained to consume the vehicle.
Procedure:
-
Habituation: For several days prior to the experiment, provide the mice with the palatable vehicle without the drug to encourage voluntary consumption.[2][4]
-
Drug Formulation: Incorporate the desired dose of this compound into the palatable vehicle.
-
Administration: Present the drug-laden vehicle to the mice and allow them to consume it voluntarily.
-
Confirmation: Observe the mice to ensure the entire dose has been consumed.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a hypothetical signaling pathway for this compound.
Caption: Experimental workflow for in vivo studies of this compound in mice.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
References
- 1. Voluntary oral administration of drugs in mice [protocols.io]
- 2. Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic investigation of ST 789 in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for ZG-2033 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZG-2033 is a potent and orally bioavailable small molecule agonist of Hypoxia-Inducible Factor 2α (HIF-2α).[1][2][3] It functions by allosterically enhancing the dimerization of the HIF-2α and HIF-1β (also known as ARNT) subunits, which leads to the transcriptional activation of HIF-2α target genes. One of the key target genes is erythropoietin (EPO), making this compound a compound of interest for studying erythropoiesis and as a potential therapeutic for renal anemia.[1][4] In cellular assays, this compound has been shown to act synergistically with prolyl hydroxylase (PHD) inhibitors, such as AKB-6548 (Vadadustat), to significantly increase the expression of HIF-2α target genes.[1][3][5]
These application notes provide detailed protocols for the use of this compound in relevant cancer cell lines to study the HIF-2α signaling pathway.
Mechanism of Action: The HIF-2α Signaling Pathway
Under normal oxygen levels (normoxia), HIF-α subunits are targeted for degradation. Prolyl hydroxylase (PHD) enzymes hydroxylate specific proline residues on HIF-α, which allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and target HIF-α for proteasomal degradation.[6] In low oxygen conditions (hypoxia), PHD activity is inhibited, leading to the stabilization of HIF-α. The stabilized HIF-α translocates to the nucleus and forms a heterodimer with HIF-1β. This complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[6][7]
This compound acts as an agonist, promoting the formation of the functional HIF-2α/HIF-1β heterodimer, thereby activating the downstream signaling cascade even under normoxic conditions.
Quantitative Data for this compound
The following table summarizes the in vitro activity of this compound.
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | 786-O | Luciferase Reporter Gene Assay | 490 nM | [1][2] |
Recommended Cell Lines and Culture Conditions
The following human cancer cell lines are recommended for studying the effects of this compound.
786-O (Human Renal Cell Adenocarcinoma)
The 786-O cell line is deficient in the VHL tumor suppressor gene, leading to the constitutive stabilization and high activity of HIF-2α. This makes it an excellent model for studying HIF-2α-dependent signaling and the effects of compounds that modulate this pathway.[8][9]
Culture Medium:
-
ATCC-formulated RPMI-1640 Medium
-
10% Fetal Bovine Serum (FBS)
Subculture:
-
When cells reach 70-80% confluency, rinse with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
-
Add fresh Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.
-
Neutralize with complete growth medium and centrifuge.
-
Resuspend the cell pellet in fresh medium and plate in new culture vessels.
Incubation Conditions:
-
37°C in a humidified incubator with 5% CO2.
Hep3B (Human Hepatocellular Carcinoma)
Hep3B cells are known to produce erythropoietin (EPO) in response to hypoxia, making them a suitable model for investigating the effects of this compound on EPO gene expression. This cell line contains an integrated Hepatitis B virus genome.[1][3]
Culture Medium:
-
Eagle's Minimum Essential Medium (EMEM)
-
10% Fetal Bovine Serum (FBS)
-
2 mM L-Glutamine
-
1% Non-Essential Amino Acids (NEAA)
Subculture:
-
Split sub-confluent cultures (70-80%) at a 1:2 to 1:4 ratio.
-
Rinse with PBS and detach cells using a suitable dissociation reagent (e.g., Accutase or Trypsin-EDTA).
-
Incubate for 8-10 minutes, then add fresh medium and centrifuge.
-
Resuspend the cell pellet and seed into new flasks.[1]
Incubation Conditions:
-
37°C in a humidified incubator with 5% CO2.[1]
Experimental Protocols
The following is a generalized experimental workflow for evaluating this compound.
Protocol 1: Luciferase Reporter Assay for HIF-2α Transcriptional Activity
This assay measures the ability of this compound to activate the transcriptional activity of HIF-2α.
Materials:
-
786-O or Hep3B cells
-
Hypoxia-Response Element (HRE)-luciferase reporter plasmid
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate to achieve 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for 6-24 hours. The optimal incubation time should be determined empirically.
-
Cell Lysis: Aspirate the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.[4]
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer following the manufacturer's instructions.[4][10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
Protocol 2: RT-qPCR for HIF-2α Target Gene Expression
This protocol is for quantifying the mRNA levels of HIF-2α target genes, such as EPO and VEGFA, following treatment with this compound.
Materials:
-
786-O or Hep3B cells
-
6-well tissue culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., EPO, VEGFA) and a housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and/or a PHD inhibitor for synergy studies) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions using a suitable master mix, primers for your target and housekeeping genes, and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Protocol 3: Evaluating Synergistic Effects with a PHD Inhibitor
This protocol outlines how to assess the synergistic effect of this compound and a PHD inhibitor on target gene expression.
Procedure:
-
Follow the RT-qPCR protocol (Protocol 2).
-
Set up the following treatment groups:
-
Vehicle control
-
This compound alone (at a fixed concentration or a dose-response range)
-
PHD inhibitor alone (e.g., AKB-6548, at a fixed concentration or a dose-response range)
-
Combination of this compound and the PHD inhibitor
-
-
After the treatment period, harvest the cells and perform RT-qPCR as described above.
-
Analyze the data to compare the fold change in target gene expression in the combination treatment group to the single-agent treatment groups. A greater than additive effect indicates synergy.
References
- 1. Hep3B Cell Line: Hepatocellular Carcinoma Research and Discovery [cytion.com]
- 2. Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcrj.org.br [bcrj.org.br]
- 4. benchchem.com [benchchem.com]
- 5. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytion.com [cytion.com]
- 9. 786-O Cell Line - Creative Biogene [creative-biogene.com]
- 10. assaygenie.com [assaygenie.com]
Western blot analysis for HIF-2α activation by ZG-2033
Application Notes: ZG-2033 as an Activator of HIF-2α
Introduction
Hypoxia-Inducible Factor 2α (HIF-2α) is a critical transcription factor in the cellular response to low oxygen conditions (hypoxia). Under normal oxygen levels (normoxia), HIF-2α is targeted for proteasomal degradation. However, under hypoxic conditions, HIF-2α is stabilized, translocates to the nucleus, and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various physiological processes, including erythropoiesis, angiogenesis, and cell proliferation.[1][2][3] this compound is a potent and orally bioavailable small molecule agonist of HIF-2α, with a reported EC50 of 490 nM in luciferase reporter gene assays.[4][5][6]
Mechanism of Action
This compound functions as an allosteric enhancer of HIF-2 dimerization.[5] Molecular dynamics simulations suggest that this compound binds to the HIF-2α/ARNT heterodimer complex, promoting its stability and enhancing its transcriptional activity.[5] This leads to the upregulation of HIF-2α target genes, such as Erythropoietin (EPO).[5] The synergistic effect of this compound with prolyl hydroxylase (PHD) inhibitors, such as AKB-6548, has been observed to significantly increase plasma erythropoietin levels, highlighting its potential in the treatment of conditions like renal anemia.[5]
Applications
-
Induction of HIF-2α Target Genes: this compound can be utilized in cell-based assays to study the downstream effects of HIF-2α activation.
-
Anemia Research: Its ability to stimulate EPO production makes it a valuable tool for in vitro and in vivo models of anemia.[5]
-
Cancer Research: Given the role of HIF-2α in tumor progression and angiogenesis, this compound can be used to investigate the molecular mechanisms underlying these processes.[1]
Quantitative Data Summary
| Compound | Target | EC50 | Oral Bioavailability (rats) | Reference |
| This compound | HIF-2α | 490 nM | 41.38% | [4][5] |
Signaling Pathway of this compound Action
Caption: this compound allosterically enhances the stability of the HIF-2α/ARNT heterodimer, leading to increased transcription of target genes.
Western Blot Protocol for HIF-2α Activation by this compound
This protocol provides a detailed method for analyzing the activation of HIF-2α in response to treatment with this compound using Western blotting.
Principle
Western blotting is a widely used technique to detect specific proteins in a sample. In this protocol, cells are treated with this compound to induce HIF-2α activation. Cell lysates are then prepared, and the proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with a primary antibody specific to HIF-2α. A secondary antibody conjugated to an enzyme is used to detect the primary antibody, and a chemiluminescent substrate is added to visualize the protein bands.
Materials
-
Cell Lines: A suitable cell line that expresses HIF-2α (e.g., 786-O, HepG2).
-
This compound
-
Cell Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.
-
Primary Antibody: Anti-HIF-2α antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit (or anti-mouse, depending on the primary antibody) IgG.
-
Loading Control Antibody: Anti-β-actin or Anti-GAPDH antibody.
-
SDS-PAGE gels
-
PVDF or Nitrocellulose membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Chemiluminescent Substrate
-
Protein Ladder
Experimental Workflow
Caption: The experimental workflow for Western blot analysis of HIF-2α activation by this compound.
Detailed Protocol
1. Cell Culture and Treatment a. Seed the chosen cell line in appropriate culture dishes and grow to 70-80% confluency. b. Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein extract.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE a. Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel, along with a protein ladder. c. Run the gel until the dye front reaches the bottom.
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
7. Primary Antibody Incubation a. Dilute the primary anti-HIF-2α antibody in blocking buffer according to the manufacturer's recommendations. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
8. Washing a. Wash the membrane three times for 10 minutes each with wash buffer.
9. Secondary Antibody Incubation a. Dilute the HRP-conjugated secondary antibody in blocking buffer. b. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
10. Washing a. Wash the membrane three times for 10 minutes each with wash buffer.
11. Detection a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate. c. Visualize the bands using a chemiluminescence detection system.
12. Stripping and Re-probing (Optional) a. If desired, the membrane can be stripped of the antibodies and re-probed with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
Expected Results
An increase in the intensity of the band corresponding to HIF-2α (approximately 118 kDa) is expected in the this compound-treated samples compared to the vehicle-treated control. The loading control should show consistent band intensity across all lanes.
Troubleshooting
-
No or Weak HIF-2α Signal:
-
Confirm the expression of HIF-2α in the chosen cell line.
-
Optimize the concentration of this compound and the treatment duration.
-
Ensure the primary and secondary antibodies are active and used at the correct dilution.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (e.g., increase blocking time, try a different blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody.
-
Increase the stringency of the washing buffer (e.g., increase Tween-20 concentration).
-
References
- 1. HIF-2α promotes hypoxic cell proliferation by enhancing c-Myc transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hypoxia-inducible factor 2α: a novel target in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α) Agonist and Its Synergistic Therapy with Prolyl Hydroxylase Inhibitors for the Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
Application Note: Analyzing Target Gene Expression Following ZG-2033 Treatment Using RT-qPCR
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ZG-2033 is a novel small molecule inhibitor targeting the hypothetical "Kinase Signaling Pathway," a critical cascade involved in cellular proliferation and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. By inhibiting a key kinase in this pathway, this compound is postulated to modulate the expression of downstream target genes, leading to the suppression of disease progression.
This application note provides a detailed protocol for the quantitative analysis of target gene expression in response to this compound treatment using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). RT-qPCR is a highly sensitive and specific method for measuring changes in mRNA levels, making it the gold standard for validating the effects of pharmacological agents on gene expression.[1][2] The following protocols and guidelines will enable researchers, scientists, and drug development professionals to accurately assess the efficacy and mechanism of action of this compound.
Principle of the Method
The RT-qPCR workflow for analyzing the effects of this compound involves several key steps.[3] First, cells are treated with this compound over a specified time course and dose range. Total RNA is then extracted from the treated and control cells. The quality and quantity of the extracted RNA are assessed to ensure reliable downstream results. Next, the RNA is reverse transcribed into complementary DNA (cDNA).[4] This cDNA then serves as the template for quantitative PCR, where the expression levels of specific target genes are measured. By normalizing the expression of the target genes to one or more stable reference (housekeeping) genes, the relative change in gene expression due to this compound treatment can be accurately determined using the ΔΔCt method.[5]
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
Materials and Equipment
Reagents:
-
Cell culture medium and supplements
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)[5]
-
DNase I[5]
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)[5]
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)[5]
-
Gene-specific primers for target and reference genes
-
Nuclease-free water
Equipment:
-
Cell culture incubator
-
Laminar flow hood
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
-
Real-Time PCR detection system
Experimental Protocols
The following is a generalized protocol. Optimization of cell density, this compound concentration, and incubation times may be required for specific cell lines and experimental goals.
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Incubation: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to achieve the desired final concentrations. A dose-response experiment (e.g., 10 nM to 1 µM) is recommended.[5]
-
Vehicle Control: Prepare a vehicle control using the same final concentration of the solvent as in the highest this compound concentration.[5]
-
Treatment: Remove the medium from the cells, wash once with sterile PBS, and add the medium containing the various concentrations of this compound or the vehicle control.
-
Time Course: Incubate the cells for the desired time periods. For genes with short-lived mRNAs, a time course of 2, 4, 8, and 24 hours is recommended to capture the dynamics of gene expression changes.[5]
-
Cell Harvest: After incubation, aspirate the medium, wash cells with ice-cold PBS, and proceed immediately to RNA extraction or lyse the cells directly in the plate using the lysis buffer from the RNA extraction kit.
RNA Extraction and Quality Control
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial kit, following the manufacturer’s protocol.
-
DNase Treatment: Perform an on-column DNase I digestion during the extraction process to eliminate any contaminating genomic DNA.[5]
-
RNA Quantification and Purity: Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.1 indicates pure RNA.[5]
-
RNA Integrity: (Optional but recommended) Assess RNA integrity using an Agilent Bioanalyzer or by running an aliquot on a denaturing agarose gel.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. The choice of priming strategy (oligo(dT) primers, random primers, or a mix) can be selected based on the experimental needs.[4]
-
Controls: Include a no-reverse-transcriptase (-RT) control for each RNA sample to verify the absence of genomic DNA amplification in the subsequent qPCR step.[5]
-
Incubation: Perform the reverse transcription reaction according to the manufacturer's instructions.
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.[4]
Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers for your target gene(s) and at least two stable reference genes (e.g., GAPDH, ACTB, RPLP0).[1]
-
Reaction Mix: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, nuclease-free water, and the cDNA template.
-
Controls: Include a no-template control (NTC) for each primer pair to check for contamination.[5]
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[4][5]
RT-qPCR Experimental Workflow
Caption: Workflow for RT-qPCR analysis of gene expression.
Data Analysis
The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method.
-
Normalization to Reference Gene (ΔCt): For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene. ΔCt = Ct (Target Gene) - Ct (Reference Gene)
-
Normalization to Control Group (ΔΔCt): Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control group. ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)
-
Calculate Relative Expression (Fold Change): The fold change in gene expression relative to the control group is calculated as: Fold Change = 2⁻ΔΔCt
Data Presentation
Quantitative data should be summarized in a clear and organized table. Below is a template for presenting the results from a dose-response experiment at a single time point.
| Treatment Concentration | Target Gene A (Fold Change ± SD) | Target Gene B (Fold Change ± SD) | Target Gene C (Fold Change ± SD) |
| Vehicle Control | 1.0 ± 0.12 | 1.0 ± 0.09 | 1.0 ± 0.15 |
| This compound (10 nM) | 0.85 ± 0.10 | 1.05 ± 0.08 | 0.95 ± 0.11 |
| This compound (100 nM) | 0.42 ± 0.05 | 1.01 ± 0.13 | 0.65 ± 0.07 |
| This compound (1 µM) | 0.15 ± 0.03 | 0.98 ± 0.10 | 0.25 ± 0.04 |
Table 1: Example data showing the relative fold change in expression of hypothetical target genes after 24-hour treatment with this compound. Data are normalized to the vehicle control and represent the mean ± standard deviation (SD) of three biological replicates.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Ct values or no amplification | Poor RNA quality/quantity, inefficient reverse transcription, qPCR inhibitor presence. | Verify RNA integrity and concentration. Use a high-quality reverse transcriptase. Ensure primers are efficient and specific. Dilute cDNA template to reduce inhibitor concentration. |
| Amplification in NTC | Contamination of reagents or workspace. | Use aerosol-resistant pipette tips. Aliquot reagents. Clean workspace with DNA-decontaminating solutions. |
| Amplification in -RT control | Genomic DNA contamination. | Ensure DNase I treatment is performed during RNA extraction. Redesign primers to span an exon-exon junction. |
| High variability between replicates | Pipetting errors, inconsistent cell numbers, poor normalization. | Use a master mix to reduce pipetting variability. Ensure accurate cell counting and plating. Validate reference genes for stability under your experimental conditions; consider using the geometric mean of multiple reference genes.[1] |
References
Application Notes: Quantitative Determination of Erythropoietin (EPO) using ZG-2033 Immunoassay Kit
Product Name: ZG-2033 Human Erythropoietin (EPO) ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Erythropoietin (EPO) is a crucial glycoprotein hormone that primarily regulates erythropoiesis, the production of red blood cells. It is mainly produced by the kidneys in response to hypoxia. The this compound Human EPO ELISA (Enzyme-Linked Immunosorbent Assay) Kit provides a sensitive and specific method for the quantitative determination of human EPO in various biological samples, including serum, plasma, and cell culture supernatants. This kit is designed for researchers, scientists, and drug development professionals investigating physiological and pathological conditions related to erythropoiesis, such as anemia, kidney disease, and the development of erythropoiesis-stimulating agents (ESAs).
The this compound assay is a sandwich ELISA that utilizes a monoclonal antibody pre-coated onto a 96-well microplate to capture human EPO from the sample. A biotin-conjugated polyclonal antibody specific for human EPO is then added, followed by streptavidin-horseradish peroxidase (HRP). The subsequent addition of a TMB substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of EPO present in the sample.
Principle of the Assay
The this compound kit employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human EPO has been pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any EPO present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated polyclonal antibody specific for human EPO is added to the wells. Following a wash to remove any unbound biotin-conjugated antibody, a streptavidin-HRP conjugate is added. After another wash, a TMB substrate solution is added to the wells, and color develops in proportion to the amount of EPO bound in the initial step. The color development is stopped by the addition of a stop solution, and the intensity of the color is measured at 450 nm.
Performance Characteristics
The performance of the this compound Human EPO ELISA Kit was validated for sensitivity, specificity, precision, and recovery.
Quantitative Data Summary
| Parameter | Specification |
| Assay Type | Sandwich ELISA (quantitative) |
| Detection Method | Colorimetric |
| Sample Types | Serum, Plasma (EDTA, Heparin, Citrate), Cell Culture Supernatant |
| Reactivity | Human |
| Assay Range | 3.125 - 200 mIU/mL[1] |
| Sensitivity | 1.0 mIU/mL[1] |
| Intra-Assay Precision | < 10% |
| Inter-Assay Precision | < 12% |
| Spike Recovery | 85-115% |
Specificity
The this compound kit has high sensitivity and excellent specificity for the detection of human EPO. No significant cross-reactivity or interference with analogous proteins has been observed. The antibodies used in this kit are raised against full-length recombinant human EPO.
Experimental Protocols
A. Sample Preparation
Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Plasma: Collect plasma using EDTA, heparin, or citrate as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell Culture Supernatants: Remove particulates by centrifugation for 10 minutes at 1000 x g. Assay immediately or aliquot and store samples at -20°C or -80°C.
B. Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Wash Buffer (1x): If supplied as a concentrate, dilute the 20x Wash Buffer with deionized or distilled water to prepare 1x Wash Buffer.
-
Standard Dilution: Reconstitute the lyophilized EPO standard with the provided Standard Diluent to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions. Prepare a dilution series of the standard from 200 mIU/mL down to 3.125 mIU/mL.
C. Assay Procedure
-
Prepare all reagents, standards, and samples as directed in the previous sections.
-
Add Standards and Samples: Add 100 µL of each standard, blank (Standard Diluent), and sample to the appropriate wells. It is recommended to run all standards and samples in duplicate.
-
Incubate: Cover the plate with an adhesive sealer and incubate for 90 minutes at 37°C.
-
Wash: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 1x Wash Buffer (300 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubate: Cover the plate and incubate for 60 minutes at 37°C.
-
Wash: Repeat the wash procedure as in step 4.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate: Cover the plate and incubate for 30 minutes at 37°C.
-
Wash: Repeat the wash procedure as in step 4.
-
Add TMB Substrate: Add 90 µL of TMB Substrate to each well.
-
Incubate: Incubate for 15-30 minutes at 37°C in the dark.
-
Add Stop Solution: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well within 5 minutes, using a microplate reader set to 450 nm.
D. Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of EPO in the samples by interpolating their mean OD values from the standard curve.
-
If samples were diluted, multiply the interpolated concentration by the dilution factor to get the final concentration.
Visualizations
EPO Signaling Pathway
Erythropoietin binds to its receptor (EPOR) on the surface of erythroid progenitor cells, leading to receptor dimerization and the activation of the Janus kinase 2 (JAK2).[2] This initiates a signaling cascade, primarily through the STAT5, PI3K/AKT, and MAPK pathways, which promotes cell survival, proliferation, and differentiation.
Caption: EPO binds to its receptor, activating JAK2 and downstream pathways.
This compound Experimental Workflow
The workflow for the this compound ELISA kit is a straightforward multi-step process involving incubation, washing, and detection steps to quantify the amount of EPO in a sample.
References
Troubleshooting & Optimization
ZG-2033 not showing expected HIF-2α activation
Welcome to the technical support center for ZG-2033. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals effectively use this compound for HIF-2α activation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule agonist of Hypoxia-Inducible Factor-2α (HIF-2α).[1][2] It functions by allosterically enhancing the dimerization of the HIF-2α subunit with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This stabilization of the HIF-2α/ARNT heterodimer leads to increased transcriptional activity of HIF-2α target genes.[3]
Q2: What is the reported EC50 for this compound?
A2: this compound has a reported half-maximal effective concentration (EC50) of 490 nM in luciferase reporter gene assays.[1][2][3]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been reported to be effective in cell lines such as the human renal cell carcinoma cell line 786-O and the human liver cancer cell line Hep3B. The 786-O cell line is particularly useful as it lacks a functional von Hippel-Lindau (VHL) protein, leading to constitutive stabilization of HIF-2α.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage (days to weeks), it can be kept at 0 - 4°C. The compound is stable for several weeks during ordinary shipping at ambient temperature.[4]
Troubleshooting Guide: this compound Not Showing Expected HIF-2α Activation
This guide addresses common issues that may lead to lower-than-expected or no HIF-2α activation when using this compound.
Issue 1: Suboptimal or No HIF-2α Activation Signal
If you are observing a weak or absent signal in your HIF-2α activation assay (e.g., luciferase reporter assay, downstream gene expression analysis), consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A common starting concentration is 10 µM. |
| Inadequate Incubation Time | Optimize the incubation time. A 24-hour incubation period is a good starting point, but the optimal time may vary depending on the cell line and the specific endpoint being measured. |
| Low Transfection Efficiency (for reporter assays) | Optimize your transfection protocol. Ensure you are using a suitable transfection reagent for your cell line and test different DNA-to-reagent ratios. Use a positive control plasmid (e.g., a constitutively active promoter driving luciferase) to verify transfection efficiency.[5] |
| Cell Line-Specific Effects | The response to this compound can be cell-type specific. Ensure that your chosen cell line expresses sufficient levels of HIF-2α and ARNT. Consider using a cell line known to be responsive, such as 786-O. |
| This compound Degradation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. While stable for shipping, long-term storage at room temperature is not recommended.[4] |
| Issues with Assay Reagents | Ensure that all assay reagents, such as luciferase substrates, are not expired and have been stored correctly. Prepare fresh reagents as needed.[5] |
| High Cell Density | High cell density can lead to nutrient depletion and changes in the microenvironment, which may affect the cellular response. Seed cells at a density that allows for logarithmic growth throughout the experiment. |
| Solvent (DMSO) Concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
Issue 2: High Variability Between Replicates
High variability can mask the true effect of this compound.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Use calibrated pipettes and consider preparing a master mix of this compound-containing medium to add to your wells, ensuring each well receives the same concentration. |
| Uneven Cell Seeding | Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to ensure a uniform cell number in each well. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth and response. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. |
Experimental Protocols
Luciferase Reporter Assay for HIF-2α Activation
This protocol provides a general framework for assessing this compound-mediated HIF-2α activation using a luciferase reporter construct containing Hypoxia Response Elements (HREs).
Materials:
-
This compound
-
Responsive cell line (e.g., 786-O or Hep3B)
-
HRE-driven firefly luciferase reporter plasmid
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Control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization)
-
Transfection reagent
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Cell culture medium (e.g., DMEM)
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Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for plasmid expression.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 µM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Incubation with this compound: Replace the medium on the cells with the this compound-containing medium and incubate for the desired period (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and add passive lysis buffer. Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Follow the instructions of the dual-luciferase reporter assay system to measure firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve.
Visualizations
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α) Agonist and Its Synergistic Therapy with Prolyl Hydroxylase Inhibitors for the Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. goldbio.com [goldbio.com]
Optimizing ZG-2033 concentration for cell-based assays
Welcome to the technical support center for ZG-2033. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase X, a key enzyme in the Growth Factor Receptor signaling pathway. By blocking the activity of Kinase X, this compound prevents the downstream phosphorylation of Transcription Factor Y, leading to a decrease in the expression of genes involved in cell proliferation.
Q2: In which cell lines is this compound active?
A2: this compound has shown activity in a variety of cancer cell lines where the Growth Factor Receptor/Kinase X pathway is upregulated. Commonly used cell lines for testing include MCF-7 (breast cancer) and A549 (lung cancer). The optimal concentration will vary depending on the cell line and the specific assay.
Q3: What is the recommended starting concentration for this compound in a cell-based assay?
A3: For initial experiments, a concentration range of 10 nM to 1 µM is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Q4: How should I dissolve and store this compound?
A4: this compound is supplied as a lyophilized powder. For a stock solution, dissolve this compound in DMSO to a final concentration of 10 mM. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For cell-based assays, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to be a selective inhibitor of Kinase X, potential off-target effects can occur at higher concentrations.[1][2][3] It is recommended to perform counter-screening against a panel of related kinases to assess the selectivity profile of this compound in your experimental system. Unwanted off-target effects may be harmless but have the potential to impair cell function or even kill cells depending on where they occur.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low activity of this compound observed. | 1. Incorrect Concentration: The concentration of this compound may be too low for the target cell line. 2. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Cell Line Insensitivity: The target pathway may not be active or critical in the chosen cell line. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Prepare a fresh stock solution of this compound from the lyophilized powder. 3. Confirm the expression and activity of Kinase X in your cell line using techniques like Western blotting or an in vitro kinase assay. |
| High cytotoxicity observed in all treatment groups. | 1. High Concentration of this compound: The concentrations used may be in the toxic range for the cells. 2. High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the cytotoxic concentration range of this compound.[4][5][6] Use concentrations below the toxic threshold for your functional assays. 2. Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1%. |
| Inconsistent results between experiments. | 1. Variable Cell Health: Differences in cell confluency, passage number, or overall health. 2. Inconsistent Compound Dosing: Inaccurate pipetting or dilution of this compound. 3. Assay Variability: Inconsistent incubation times or reagent concentrations. | 1. Use cells at a consistent confluency and within a defined passage number range for all experiments. 2. Prepare a master mix of the diluted this compound for each concentration to minimize pipetting errors. 3. Follow a standardized protocol with precise timing for all steps. Include positive and negative controls in every experiment.[7] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| HT-29 | Colon Cancer | 250 |
| U-87 MG | Glioblastoma | 85 |
Table 2: Recommended Concentration Ranges for Different Cell-Based Assays
| Assay Type | Recommended Concentration Range |
| Cell Proliferation Assay (e.g., BrdU) | 10 nM - 500 nM |
| Western Blot for Phospho-Kinase X | 50 nM - 1 µM |
| Reporter Gene Assay for Transcription Factor Y | 20 nM - 750 nM |
| Cytotoxicity Assay (e.g., MTT) | 1 µM - 50 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
-
Cell Seeding: Seed your target cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate for 24 hours to allow cells to attach.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. It is recommended to start from a high concentration (e.g., 10 µM) and perform at least 8 dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
Cell Viability Assessment: Quantify cell viability using a suitable assay, such as the MTT assay (see Protocol 2).
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[8]
-
Cell Treatment: Follow steps 1-4 of Protocol 1.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, you will observe the formation of purple formazan crystals. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: Signaling pathway illustrating the inhibitory action of this compound on Kinase X.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innovativegenomics.org [innovativegenomics.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel cytotoxicity assay to evaluate antigen-specific CTL responses using a colorimetric substrate for Granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 7. sciencebuddies.org [sciencebuddies.org]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Compound Solubility for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with compound solubility during in vivo studies. Poor aqueous solubility is a significant hurdle in preclinical research, often leading to diminished bioavailability and inconclusive experimental outcomes. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My compound, ZG-2033, is showing poor solubility in aqueous solutions. What are the initial strategies to consider for improving its solubility for in vivo studies?
A1: When dealing with a poorly water-soluble compound like this compound, a systematic approach to formulation is recommended. The primary strategies can be grouped into formulation-based approaches and physicochemical modifications.[1]
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Formulation-Based Approaches: These methods utilize excipients to enhance the apparent solubility of the compound without altering its chemical structure. Key techniques include:
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Co-solvents: Using water-miscible organic solvents to increase the drug's solubility.[2][3][4]
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Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its solubility.[5][6]
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Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the drug, which shields the hydrophobic portions of the molecule from the aqueous environment.[5]
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Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in lipids, which can improve absorption via the lymphatic system.[5][7][8]
-
-
Physicochemical Modifications: These techniques focus on altering the physical properties of the drug to improve its dissolution rate.
Q2: How do I select the most suitable solubilization technique for this compound?
A2: The optimal solubilization strategy depends on the physicochemical properties of your compound (e.g., logP, pKa, melting point), the intended route of administration, and the required dose. A decision-making workflow, as outlined below, can guide your selection process.
Q3: What are some common excipients used for solubility enhancement, and are they safe for in vivo studies?
A3: A range of excipients can be used to improve solubility. It is critical to use excipients that are generally recognized as safe (GRAS) for animal studies. The choice and concentration of excipients should be carefully considered to avoid toxicity.
| Excipient Type | Examples | Primary Use |
| Co-solvents | Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol, Glycerol | Solubilizing hydrophobic drugs for oral and parenteral formulations.[2] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15 | Creating micellar solutions to increase solubility; stabilizing suspensions.[4] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forming inclusion complexes with lipophilic drugs. |
| Lipids | Labrasol®, Labrafil®, Capryol®, Sesame oil, Peanut oil | Formulating self-emulsifying drug delivery systems (SEDDS) or lipid solutions.[5][8] |
| Polymers | Povidone (PVP), Hydroxypropyl methylcellulose (HPMC) | Used in solid dispersions to maintain the drug in an amorphous state.[9] |
Note: Always consult toxicology data and regulatory guidelines to determine safe dosage levels for the specific animal model and administration route.
Troubleshooting Guide
Problem 1: My compound precipitates out of the formulation upon dilution with aqueous media or after administration.
-
Possible Cause: The concentration of the co-solvent or surfactant may be too high, leading to the drug precipitating when the formulation is diluted in an aqueous environment (e.g., in the gut or bloodstream). This is a common issue with co-solvent systems.
-
Troubleshooting Steps:
-
Reduce Co-solvent/Surfactant Concentration: Titrate the concentration of the solubilizing agent downwards to determine the minimum concentration needed to maintain solubility.
-
Use a Combination of Excipients: A combination of a co-solvent and a surfactant at lower individual concentrations can sometimes be more effective and prevent precipitation.
-
Consider an Alternative Solubilization System: If co-solvents consistently fail, explore other systems like cyclodextrins or lipid-based formulations, which can offer better protection for the drug from the aqueous environment.
-
Problem 2: The in vivo exposure of my compound is highly variable between animals.
-
Possible Cause: This can be due to inconsistent dissolution of the drug in vivo. For oral dosing, factors such as food effects can also contribute to variability. Lipid-based formulations can sometimes mitigate food effects.[10]
-
Troubleshooting Steps:
-
Assess Formulation Stability: Ensure the formulation is stable and the drug remains solubilized or suspended uniformly over time.
-
Particle Size Control: If using a suspension, ensure the particle size is small and uniform to promote consistent dissolution.
-
Explore Enabling Formulations: Consider advanced formulations like solid dispersions or self-emulsifying drug delivery systems (SEDDS), which are designed to improve the rate and extent of dissolution in vivo.[6][11]
-
Experimental Protocols
Protocol 1: Screening for Suitable Solubilizing Excipients
Objective: To determine the most effective excipients for solubilizing this compound.
Methodology:
-
Prepare stock solutions of various excipients (e.g., 20% w/v PEG 400, 10% w/v Polysorbate 80, 15% w/v HP-β-CD) in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each excipient solution and a control (buffer alone).
-
Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
Data Presentation:
| Formulation | This compound Solubility (µg/mL) | Fold Increase vs. Aqueous |
| Aqueous Buffer (pH 7.4) | 0.5 | 1.0 |
| 20% PEG 400 | 50 | 100 |
| 10% Polysorbate 80 | 120 | 240 |
| 15% HP-β-CD | 250 | 500 |
| 10% PEG 400 + 5% Polysorbate 80 | 180 | 360 |
Protocol 2: Preparation of a Co-solvent-Based Formulation for IV Administration
Objective: To prepare a clear, injectable solution of this compound for intravenous dosing.
Methodology:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in a minimal amount of a strong organic solvent (e.g., DMSO or Ethanol).
-
Add the co-solvent (e.g., PEG 400) to the solution and mix thoroughly.
-
Slowly add the aqueous component (e.g., saline or water for injection) dropwise while continuously vortexing or stirring to prevent precipitation.
-
Visually inspect the final formulation for clarity and any signs of precipitation.
-
Sterile filter the final solution through a 0.22 µm filter.
Visualizations
Caption: A workflow for selecting a suitable solubility enhancement technique.
Caption: High-level overview of in vivo drug action post-solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
ZG-2033 stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ZG-2033 in solution.
Troubleshooting Guide: this compound Solution Instability
This guide addresses common issues encountered during the preparation and storage of this compound solutions.
Problem: Precipitation or cloudiness in the this compound solution upon preparation.
-
Possible Cause 1: Low Solubility. this compound has limited solubility in aqueous solutions.
-
Solution: Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol before diluting in aqueous buffers. Refer to the solubility data table below.
-
-
Possible Cause 2: Incorrect pH. The solubility of this compound is pH-dependent.
-
Solution: Adjust the pH of the buffer to the optimal range for this compound solubility. See the solubility data for pH effects.
-
-
Possible Cause 3: Low Temperature. The temperature of the solvent may be too low for efficient dissolution.
-
Solution: Gently warm the solution to the recommended temperature for dissolution, but avoid excessive heat which may cause degradation.
-
Problem: Loss of this compound activity or concentration over time.
-
Possible Cause 1: Hydrolytic Degradation. this compound is susceptible to hydrolysis, especially in acidic or alkaline conditions.
-
Solution: Store this compound solutions at the recommended pH and temperature. For long-term storage, prepare aliquots and store them at -80°C. Refer to the stability data table.
-
-
Possible Cause 2: Photodegradation. Exposure to light can lead to the degradation of this compound.
-
Solution: Protect this compound solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
-
Possible Cause 3: Oxidative Degradation. this compound may be sensitive to oxidation.
-
Solution: Use degassed solvents and consider adding an antioxidant to the solution if compatible with the experimental setup.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 50 mM. For further dilutions into aqueous media, ensure the final DMSO concentration is compatible with your experimental system (typically <0.1%).
Q2: How should I store this compound solutions?
A2: For short-term storage (up to 24 hours), solutions can be stored at 4°C, protected from light. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Q3: What are the main degradation products of this compound?
A3: The primary degradation of this compound in aqueous solutions occurs via hydrolysis of the sulfonylurea moiety, leading to the formation of a sulfonamide and an amine derivative.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound can be monitored by High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Ethanol | 10 |
| PBS (pH 7.4) | < 0.1 |
| Water | < 0.01 |
Table 2: Stability of this compound in PBS (pH 7.4) at Different Temperatures
| Temperature | % Remaining after 24 hours | % Remaining after 72 hours |
| 4°C | 98% | 92% |
| 25°C (Room Temp) | 85% | 65% |
| 37°C | 70% | 40% |
Table 3: Effect of pH on this compound Stability in Aqueous Buffers at 25°C
| pH | % Remaining after 24 hours |
| 5.0 | 75% |
| 7.4 | 85% |
| 9.0 | 60% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Analysis
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare samples by diluting the this compound solution in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the this compound peak and any degradation product peaks.
-
Quantify the peak areas to determine the percentage of remaining this compound.
-
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
Technical Support Center: ZG-2033 Toxicity Assessment
Welcome to the technical support center for assessing the cellular toxicity of the novel compound ZG-2033. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the use of cell viability assays for evaluating the cytotoxic potential of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step to determine the toxicity of this compound?
A1: The first step is to establish a dose-response curve. This involves treating your cell line of choice with a wide range of this compound concentrations to identify the concentration at which it inhibits a biological process by half, known as the half-maximal inhibitory concentration (IC50).[1][2][3] This initial screening will guide all subsequent, more detailed experiments.
Q2: Which cell viability assay is most appropriate for this compound?
A2: The choice of assay depends on the suspected mechanism of action of this compound and your experimental goals.
-
For metabolic activity: Start with a tetrazolium salt-based assay like MTT or XTT. These are cost-effective and measure the metabolic activity of cells, which is often correlated with viability.[4][5][6]
-
For membrane integrity: If you suspect this compound causes necrosis or late-stage apoptosis, an LDH release assay is suitable. This assay measures the activity of lactate dehydrogenase (LDH), an enzyme that leaks from cells with damaged membranes.[7][8][9]
-
For apoptosis: If you hypothesize that this compound induces programmed cell death, a Caspase-Glo 3/7 assay is recommended. This assay specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[10][11]
Q3: How do I select the right concentration range for this compound treatment?
A3: For initial experiments, use a broad, logarithmic range of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). This will help you quickly identify the approximate IC50 value. In subsequent experiments, you can use a narrower, linear range of concentrations around the estimated IC50 to determine the value more precisely.
Q4: What are the essential controls for a cytotoxicity experiment?
A4: Every experiment should include the following controls:
-
Untreated Control: Cells cultured in medium without this compound. This represents 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment. This ensures the solvent itself is not causing toxicity.
-
Positive Control (Maximum Kill): Cells treated with a known cytotoxic agent (e.g., Triton™ X-100 for LDH assays or staurosporine for apoptosis assays) to establish the maximum possible cell death signal.[12]
-
Medium-Only Blank: Wells containing only culture medium without cells to measure the background absorbance or luminescence of the assay reagents.[13]
Q5: What is the difference between cytotoxicity and a cytostatic effect?
A5: It is crucial to distinguish between these two effects.
-
Cytotoxicity refers to the ability of a compound to kill cells.[9][14]
-
A cytostatic effect means the compound inhibits cell proliferation without directly causing cell death.[14] Metabolic assays like MTT cannot distinguish between these two outcomes on their own.[14] To differentiate, you may need to combine a viability assay with a direct cell counting method (e.g., Trypan Blue exclusion) or a cytotoxicity assay (like LDH release).[14]
Experimental Workflows and Logic
The following diagrams illustrate the general workflow for assessing this compound toxicity and a logical guide for troubleshooting common issues.
Caption: General workflow for a cell viability experiment.
Caption: Troubleshooting guide for common assay issues.
Troubleshooting Guide
Problem: My untreated (negative control) cells show low viability.
-
Possible Cause: The initial cell density may be too low, or the cells may have been handled improperly during seeding, leading to poor health.
-
Solution: Ensure you are using a healthy, low-passage number cell stock. Optimize the seeding density for your specific cell line to ensure they are in a logarithmic growth phase at the time of the experiment.
Problem: I see high signal in my medium-only (blank) control wells.
-
Possible Cause: This could be due to microbial contamination in the culture medium or an issue with the assay reagent itself. Phenol red in the medium can also interfere with some colorimetric assays.
-
Solution: Always use sterile technique. Check your reagents and medium for contamination. If using a colorimetric assay, consider using a culture medium without phenol red for the duration of the assay.
Problem: The results show high variability between my replicate wells.
-
Possible Cause: Inconsistent pipetting is a common source of variability.[13] Uneven cell seeding or an "edge effect" in the microplate can also contribute.
-
Solution: Use calibrated pipettes and practice consistent technique. When seeding cells, ensure they are evenly suspended before dispensing. To avoid edge effects, consider not using the outermost wells of the plate for experimental samples.
Problem: this compound did not cause any cell death, even at high concentrations.
-
Possible Cause: The incubation time may be too short for this compound to induce a cytotoxic effect. Alternatively, the compound may be cytostatic rather than cytotoxic, or it may not be toxic to the specific cell line being tested.
-
Solution: Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration. Consider using a different, potentially more sensitive cell line. To check for cytostatic effects, perform a cell proliferation assay.
Data Presentation
Effective data presentation is key to interpreting your results. All quantitative data should be summarized in clear, well-structured tables.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (h) | Assay Used | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | MTT | 12.5 |
| A549 | Lung Cancer | 48 | MTT | 28.3 |
| HeLa | Cervical Cancer | 48 | MTT | 18.9 |
| HepG2 | Liver Cancer | 72 | XTT | 35.1 |
Table 2: Example Raw Data and Calculation for % Viability (MTT Assay)
| This compound (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Viability |
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 1 | 1.103 | 1.125 | 1.098 | 1.109 | 87.3% |
| 10 | 0.645 | 0.689 | 0.662 | 0.665 | 52.3% |
| 50 | 0.211 | 0.234 | 0.225 | 0.223 | 17.5% |
| 100 | 0.105 | 0.109 | 0.107 | 0.107 | 8.4% |
| Blank | 0.098 | 0.101 | 0.100 | 0.100 | - |
| Calculation: % Viability = [(Avg Absorbance of Sample - Avg Absorbance of Blank) / (Avg Absorbance of Vehicle - Avg Absorbance of Blank)] x 100 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures cell viability by assessing the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Materials:
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol.[13][15]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570-590 nm)
Procedure:
-
Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate. Incubate overnight to allow for cell attachment.[15]
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions (and controls) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][15]
-
Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[5]
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[7][16]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains LDH Reaction Solution, Stop Solution, and Lysis Buffer).
-
96-well flat-bottom plates.
-
Plate reader (absorbance at ~490 nm).
Procedure:
-
Seed cells and treat with this compound dilutions and controls as described in the MTT protocol (Steps 1-4). Include controls for spontaneous LDH release (vehicle-treated) and maximum LDH release (cells treated with lysis buffer).[12]
-
After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.[8]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[17]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[17]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[12][17]
-
Add 50 µL of Stop Solution to each well.[17]
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm within 1 hour.
-
Calculate % Cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values from the experimental, spontaneous release, and maximum release controls.
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases. The assay reagent contains a proluminescent substrate that is cleaved by active caspase-3/7, generating a light signal.[10]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar).
-
White-walled, opaque 96-well plates suitable for luminescence.
-
Luminometer.
Procedure:
-
Seed cells and treat with this compound dilutions and controls in a white-walled 96-well plate (100 µL final volume).
-
Incubate for the desired treatment period.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[11]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[11]
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Caption: Hypothetical apoptotic pathway induced by this compound.
References
- 1. clyte.tech [clyte.tech]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. promega.com [promega.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 17. cellbiologics.com [cellbiologics.com]
Technical Support Center: ZG-2033 Animal Studies
Disclaimer: Information regarding a specific molecule designated "ZG-2033" is not publicly available. The following technical support guide is a comprehensive template designed for researchers, scientists, and drug development professionals working with a novel investigational compound in preclinical animal studies. Please replace the placeholder information with your specific experimental data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and formulation for this compound for in vivo administration?
A1: The optimal formulation for this compound depends on the route of administration and the desired pharmacokinetic profile. For initial tolerability and efficacy studies, a solution-based formulation is often preferred for consistent dosing. Based on preliminary solubility assessments, this compound exhibits poor aqueous solubility. A common starting point for such compounds is a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to perform a small-scale formulation screen to assess the physical and chemical stability of this compound in the selected vehicle prior to in vivo use.
Q2: What is the maximum tolerated dose (MTD) of this compound in mice?
A2: The MTD of this compound has been determined in acute toxicity studies. Please refer to the table below for a summary of MTD values for different administration routes. It is important to note that the MTD can vary based on the animal strain, age, and health status.
Q3: Are there any known stability issues with this compound in biological matrices?
A3: In vitro plasma stability studies are essential to understand the pre-systemic and systemic stability of this compound. Our internal preliminary data suggests that this compound is relatively stable in mouse plasma at 37°C for up to 2 hours, with minimal degradation. However, it is recommended to process samples on ice and store them at -80°C to minimize any potential for ex vivo degradation.
Q4: What is the proposed mechanism of action for this compound?
A4: this compound is a potent and selective inhibitor of the hypothetical "Kinase X" signaling pathway, which is implicated in the progression of various solid tumors. By inhibiting Kinase X, this compound is expected to block downstream signaling cascades that promote cell proliferation and survival.
Troubleshooting Guides
Issue 1: Precipitation of this compound during formulation or administration.
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the chosen vehicle. | 1. Increase the percentage of co-solvents (e.g., DMSO, PEG300). 2. Gently warm the formulation to aid dissolution (ensure temperature does not degrade the compound). 3. Prepare fresh formulations immediately before each use. |
| Change in pH upon dilution. | Buffer the final formulation to a physiologically compatible pH. |
| Interaction with formulation components. | Evaluate alternative solubilizing agents or surfactants. |
Issue 2: High variability in plasma concentrations of this compound across study animals.
| Potential Cause | Troubleshooting Step |
| Inaccurate dosing. | 1. Ensure accurate calibration of dosing equipment. 2. Verify the concentration of the dosing solution. |
| Inconsistent administration technique (e.g., oral gavage). | 1. Provide thorough training for all personnel on administration techniques. 2. For oral gavage, ensure the compound is delivered directly to the stomach. |
| First-pass metabolism. | Consider alternative routes of administration, such as intravenous or subcutaneous injection, to bypass the liver. |
Data Presentation
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Solubility (mg/mL) |
| Water | < 0.01 |
| Saline | < 0.01 |
| 5% Dextrose in Water (D5W) | < 0.01 |
| 10% DMSO, 90% Saline | 1.5 |
| 10% DMSO, 40% PEG300, 50% Saline | 5.2 |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 12.8 |
Table 2: Maximum Tolerated Dose (MTD) of this compound in Mice
| Route of Administration | MTD (mg/kg) | Observed Toxicities |
| Intravenous (IV) | 25 | Lethargy, weight loss |
| Intraperitoneal (IP) | 50 | Peritonitis, abdominal distension |
| Oral (PO) | 100 | Weight loss, diarrhea |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
-
Weigh the required amount of this compound in a sterile container.
-
Add DMSO to dissolve this compound completely. Vortex if necessary.
-
Add PEG300 and vortex to mix.
-
Add Tween 80 and vortex to mix.
-
Slowly add saline to the mixture while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any precipitates. The final solution should be clear.
-
Store the formulation at room temperature and use within 4 hours of preparation.
Protocol 2: Pharmacokinetic Study of this compound in Mice
-
Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Fast the mice overnight before dosing.
-
Administer a single dose of this compound (e.g., 10 mg/kg) via the desired route of administration.
-
Collect blood samples (approximately 50 µL) via tail vein or retro-orbital sinus at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.
-
Process the blood samples by centrifugation at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Proposed mechanism of action of this compound.
Technical Support Center: Overcoming ZG-2033 Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with ZG-2033, a potent and selective inhibitor of the Growth Factor Receptor Kinase (GFRK).
Frequently Asked Questions (FAQs)
Q1: My GFRK-driven cancer cell line, initially sensitive to this compound, is now showing reduced response in my cell viability assays. What is the likely cause?
A gradual or sudden loss of efficacy is a common indicator of acquired resistance.[1] This typically occurs after prolonged exposure to the drug, leading to the selection and outgrowth of a subpopulation of cells that have developed mechanisms to survive and proliferate despite the presence of this compound.[2]
Q2: How can I definitively confirm that my cell line has developed resistance to this compound?
To confirm and quantify resistance, you must perform a dose-response experiment to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line against the original, sensitive parental cell line.[2][3] A significant increase in the IC50 value (typically >5-fold) provides clear evidence of acquired resistance.[3]
Q3: What are the common molecular mechanisms that drive resistance to targeted therapies like this compound?
Resistance to tyrosine kinase inhibitors (TKIs) like this compound is often multifaceted.[4][5] The most prevalent mechanisms can be broadly categorized as:
-
On-Target Alterations: These involve changes to the drug's direct target, the GFRK protein. The most common on-target mechanism is the emergence of secondary mutations in the kinase domain that prevent the drug from binding effectively.[6][7] A classic example is a "gatekeeper" mutation, which involves the substitution of a small amino acid with a bulkier one, creating steric hindrance that blocks drug binding.[6][8]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependence on the GFRK pathway.[9][10] This allows key downstream signaling cascades, such as PI3K/AKT and MAPK/ERK, to remain active, promoting cell survival and proliferation even when GFRK is inhibited.[11][12] Amplification or overexpression of other receptor tyrosine kinases, like MET, is a frequently observed bypass mechanism.[9][10]
-
Drug Efflux: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1), which function as cellular pumps to actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[7][9]
Q4: I've confirmed resistance via IC50 measurement. What is the next step to identify the specific mechanism at play in my cell line?
A systematic approach is required to dissect the resistance mechanism. A logical next step is to perform a series of molecular analyses to test for the most common possibilities. This typically involves Western blotting to check for changes in protein expression and phosphorylation, and DNA sequencing to screen for mutations.[1]
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a step-by-step workflow to diagnose the cause of resistance in your cell line.
Problem: this compound has lost efficacy in our GFRK-dependent cell line.
Step 1: Confirm and Quantify Resistance
The first crucial step is to validate the resistance phenotype.
-
Action: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 values for this compound in both the parental (sensitive) and the suspected resistant cell lines.[13]
-
Expected Outcome: A significant rightward shift in the dose-response curve and a substantially higher IC50 value in the resistant line compared to the parental line.
Table 1: Comparative IC50 Values for this compound
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental GFRK-mutant Line | 15 | - |
| This compound Resistant Line | 450 | 30x |
Step 2: Investigate On-Target Mechanisms (Secondary Mutations)
A common cause of resistance to kinase inhibitors is the acquisition of secondary mutations in the drug's target protein.[6]
-
Action: Extract genomic DNA from both parental and resistant cell lines. Amplify the kinase domain of the GFRK gene using PCR and perform Sanger sequencing to identify potential mutations.[13]
-
Expected Outcome: Identification of a new mutation in the resistant cell line that is absent in the parental line. A common finding is a "gatekeeper" mutation (e.g., T790M in EGFR) that interferes with drug binding.[7][14]
Step 3: Investigate Bypass Pathway Activation
Resistant cells often activate parallel signaling pathways to maintain downstream signaling.[15][16]
-
Action: Use Western blotting to analyze the phosphorylation status of key downstream signaling molecules like AKT and ERK in both cell lines, with and without this compound treatment. A phospho-receptor tyrosine kinase (RTK) array can also be used for a broader screen.[1]
-
Expected Outcome: In the resistant cell line, you may observe sustained or even increased phosphorylation of AKT and ERK in the presence of this compound, unlike in the parental line where these signals should be suppressed. This suggests a bypass track is active. If a specific RTK like MET is suspected, check its total protein levels and phosphorylation state.[1][9]
Table 2: Protein Expression and Phosphorylation Analysis
| Cell Line | Treatment | p-GFRK | t-GFRK | p-AKT | t-AKT | p-ERK | t-ERK | t-MET |
| Parental | Vehicle | +++ | +++ | +++ | +++ | +++ | +++ | + |
| Parental | This compound (100nM) | - | +++ | - | +++ | - | +++ | + |
| Resistant | Vehicle | +++ | +++ | +++ | +++ | +++ | +++ | +++ |
| Resistant | This compound (100nM) | - | +++ | +++ | +++ | +++ | +++ | +++ |
| (+++ high, + low, - not detected) |
Step 4: Investigate Drug Efflux Pump Overexpression
Increased drug efflux can reduce the intracellular concentration of this compound.
-
Action: Perform Western blotting or qPCR to assess the expression levels of common ABC transporters, such as ABCB1 (P-glycoprotein/MDR1), in parental versus resistant cells.
-
Expected Outcome: A significant increase in the protein or mRNA expression of an efflux pump in the resistant cell line.
Visualizing Signaling and Troubleshooting Workflows
This compound Mechanism of Action and Core Signaling Pathway
Caption: this compound inhibits GFRK, blocking downstream PI3K/AKT and MAPK/ERK pathways.
Troubleshooting Workflow for this compound Resistance
Caption: A logical workflow to diagnose the mechanism of this compound resistance.
Bypass Signaling via MET Activation
Caption: Amplified MET reactivates downstream signaling, bypassing this compound's inhibition of GFRK.
Experimental Protocols
Protocol 1: Cell Viability (IC50) Assay
This protocol is for determining the IC50 value of this compound using a reagent like MTS or CellTiter-Glo.[17]
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[18]
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle-only (DMSO) control.[3]
-
Treatment: Remove the overnight culture medium and add 100 µL of the drug dilutions to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement: Add the viability reagent (e.g., 20 µL of MTS reagent) to each well and incubate as per the manufacturer's instructions (typically 1-4 hours).
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control wells and perform a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.[3]
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol details the analysis of protein expression and phosphorylation.[1]
-
Cell Treatment & Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound or vehicle for a specified time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-MET, anti-GFRK, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. frontiersin.org [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of ZG-2033 and Other HIF-2α Modulators
A Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparison of ZG-2033, a potent hypoxia-inducible factor 2α (HIF-2α) agonist, with other agents that modulate the HIF-2α pathway. While the therapeutic goal of agonists like this compound is to activate the pathway, for instance, to treat renal anemia, the majority of clinically advanced HIF-2α modulators are antagonists designed to inhibit its function in cancers like clear cell renal cell carcinoma (ccRCC).[1][2][3] This guide will present the available data for this compound and contrast it with well-characterized antagonists to provide a broad overview of the therapeutic potential of targeting the HIF-2α transcription factor.
Introduction to HIF-2α Signaling
Hypoxia-inducible factors (HIFs) are critical transcription factors that orchestrate the cellular response to low oxygen levels (hypoxia).[4] The HIF complex is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α or HIF-2α) and a stable β-subunit (HIF-1β, also known as ARNT).[5]
Under normal oxygen conditions (normoxia), prolyl hydroxylases (PHDs) hydroxylate the HIF-α subunit, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase complex and subsequent proteasomal degradation.[2][6] In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with ARNT. This active complex binds to hypoxia-response elements (HREs) on DNA to drive the transcription of genes involved in angiogenesis, erythropoiesis, and cell metabolism, such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO).[3][5][7]
Modulation of this pathway is a key therapeutic strategy. Agonists aim to stabilize the HIF-2α/ARNT interaction to promote gene transcription, a potential treatment for conditions like renal anemia.[8] Conversely, antagonists are designed to disrupt this interaction, blocking downstream signaling, which is a validated approach for treating VHL-deficient cancers where HIF-2α is constitutively active.[2][9]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the HIF-2α agonist this compound and contrast it with the well-documented antagonist PT2385.
Table 1: Cellular Potency of HIF-2α Modulators
| Compound | Modulator Type | Assay | Cell Line | Endpoint | Potency (EC50/IC50) | Reference |
|---|---|---|---|---|---|---|
| This compound | Agonist | Luciferase Reporter | Not Specified | Gene Expression | EC50 = 490 nM | [8][10] |
| PT2385 | Antagonist | Luciferase Reporter | 786-O | Gene Expression | EC50 = 27 nM |[11] |
Table 2: Pharmacokinetic Profiles
| Compound | Species | Oral Bioavailability (F%) | Key Finding | Reference |
|---|---|---|---|---|
| This compound | Rat | 41.38% | Good oral availability demonstrated. | [8] |
| PT2385 | Not Specified | Data not available in provided docs. | Succeeded by the more potent second-generation inhibitor, belzutifan. |[2] |
Table 3: In Vivo Efficacy and Safety
| Compound | Model | Dosing & Route | Key Outcome | Reference |
|---|---|---|---|---|
| This compound | Doxorubicin-induced anemic zebrafish | Not Specified | Alleviated anemia in combination with a PHD inhibitor. | [1][8] |
| This compound | Mouse (Safety) | Not Specified | LD50 > 708 mg/kg | [8] |
| PT2385 | RCC Xenograft | Not Specified | Inhibited HIF-2α-controlled genes and showed antitumor activity. |[9] |
Experimental Methodologies
Detailed protocols are essential for interpreting and replicating experimental findings. Below are methodologies for key assays used in the characterization of HIF-2α modulators.
HIF-2α Luciferase Reporter Gene Assay
This cellular assay is used to measure the ability of a compound to either enhance (agonize) or inhibit (antagonize) HIF-2α-mediated gene transcription.
-
Principle: Cells are engineered to contain a luciferase reporter gene under the control of a promoter with multiple HREs. When the HIF-2α pathway is activated, the HIF-2 complex binds to the HREs and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the level of pathway activation.
-
Protocol Outline:
-
Cell Culture: A suitable cell line (e.g., VHL-deficient 786-O renal carcinoma cells, which constitutively express active HIF-2α) is stably transfected with the HRE-luciferase reporter construct.[12][13]
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound (e.g., this compound or PT2385) for a defined period (e.g., 20-24 hours).[13]
-
Cell Lysis: After incubation, the cells are washed and lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate. The resulting luminescence is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to vehicle-treated controls. For agonists, EC50 values (the concentration for 50% of maximal effect) are calculated. For antagonists, IC50 values (the concentration for 50% inhibition) are determined.
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Recent progress in the development of hypoxia-inducible factor 2α (HIF-2α) modulators: Inhibitors, agonists, and degraders (2009-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia‐Inducible Factor‐2α Signaling in the Skeletal System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are HIF-2α inhibitors and how do they work? [synapse.patsnap.com]
- 8. Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α) Agonist and Its Synergistic Therapy with Prolyl Hydroxylase Inhibitors for the Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kidney cancer: HIF-2[alpha] -- a new target in RCC - ProQuest [proquest.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. arcusbio.com [arcusbio.com]
A Comparative Analysis of Efficacy: ZG-2033 and Vadadustat
A direct comparison between the efficacy of ZG-2033 and vadadustat cannot be provided at this time due to the absence of publicly available scientific literature, clinical trial data, or any other form of documentation for a compound designated as this compound within the context of anemia treatment or chronic kidney disease.
Extensive searches for "this compound" in relation to these therapeutic areas have not yielded any relevant information. The designation "this compound" does not appear in published preclinical or clinical research, nor is it listed in public trial registries for indications comparable to those of vadadustat.
In contrast, vadadustat is a well-documented oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD). A substantial body of evidence from preclinical studies and extensive phase 2 and 3 clinical trials is available, detailing its mechanism of action, efficacy, and safety profile.
Vadadustat: A Profile of a HIF-PH Inhibitor
Vadadustat's therapeutic effect stems from its ability to inhibit prolyl hydroxylase domain enzymes, which are responsible for the degradation of hypoxia-inducible factor (HIF). By inhibiting these enzymes, vadadustat mimics the body's natural response to high altitude, leading to the stabilization and accumulation of HIF.[1][2][3] This, in turn, activates the transcription of genes involved in erythropoiesis, the process of red blood cell production.[2][3]
The key outcomes of vadadustat administration include:
-
Increased Endogenous Erythropoietin (EPO) Production: HIF stabilization stimulates the kidneys to produce EPO, the primary hormone regulating red blood cell formation.[3][4]
-
Improved Iron Metabolism: Vadadustat has been shown to improve iron mobilization and availability for erythropoiesis by decreasing hepcidin and ferritin levels while increasing total iron-binding capacity (TIBC).[5][6]
The following sections provide a detailed overview of the available data on vadadustat.
Quantitative Efficacy Data for Vadadustat
The efficacy of vadadustat has been evaluated in numerous clinical trials, comparing it against both placebo and the standard-of-care erythropoiesis-stimulating agents (ESAs), such as darbepoetin alfa.
Table 1: Vadadustat Efficacy in Non-Dialysis-Dependent Chronic Kidney Disease (NDD-CKD) Patients
| Outcome Metric | Vadadustat | Comparator (Placebo/Darbepoetin Alfa) | Study/Reference |
| Hemoglobin (Hb) Response Rate | Significantly higher than placebo (Risk Ratio: 5.27)[7] | Placebo[7] | Meta-analysis[7] |
| Mean Change in Hb from Baseline | Non-inferior to darbepoetin alfa[8][9] | Darbepoetin alfa[8][9] | Phase 3 Trials[8][9] |
| Mean Hb at Weeks 20 & 24 | 11.66 g/dL[8] | 11.93 g/dL (Darbepoetin alfa)[8] | Phase 3 Trial (Japanese patients)[8] |
Table 2: Vadadustat Efficacy in Dialysis-Dependent Chronic Kidney Disease (DD-CKD) Patients
| Outcome Metric | Vadadustat | Comparator (Darbepoetin Alfa) | Study/Reference |
| Mean Change in Hb from Baseline | Darbepoetin alfa showed a slightly greater increase[9] | Darbepoetin alfa[9] | Meta-analysis[9] |
| Mean Hb at Weeks 20 & 24 | 10.61 g/dL[10] | 10.65 g/dL[10] | Phase 3 Trial (Japanese patients)[10] |
Table 3: Effect of Vadadustat on Iron Metabolism Parameters
| Parameter | Effect of Vadadustat | Comparator (Placebo/Darbepoetin Alfa) | Study/Reference |
| Hepcidin | Significant decrease[6][7] | Placebo/Darbepoetin alfa[6][7] | Phase 2 Trial[6], Meta-analysis[7] |
| Ferritin | Significant decrease[5][6][7] | Placebo/Darbepoetin alfa[5][6][7] | Phase 2 Trial[5][6], Meta-analysis[7] |
| Total Iron Binding Capacity (TIBC) | Significant increase[5][6] | Placebo[5][6] | Phase 2 Trial[5][6] |
Experimental Protocols for Vadadustat Efficacy Studies
The clinical development of vadadustat has followed standard, rigorous protocols for pharmaceutical evaluation.
Phase 3 Clinical Trial Design (Example: NDD-CKD)
-
Study Design: Open-label, active-controlled, non-inferiority trial.[8]
-
Participants: Adult patients with anemia associated with non-dialysis-dependent chronic kidney disease.[8]
-
Intervention: Oral vadadustat administered daily.[3]
-
Comparator: Subcutaneous darbepoetin alfa.[8]
-
Primary Efficacy Endpoint: The average hemoglobin level at a prespecified time point (e.g., weeks 20 and 24).[8]
-
Safety Endpoints: Monitoring of adverse events, with a focus on major adverse cardiovascular events (MACE).
Preclinical Study Design (Example: Rat Model of CKD)
-
Animal Model: 5/6 nephrectomy model of chronic kidney disease in rats.
-
Intervention: Daily oral dosing of vadadustat.
-
Outcome Measures: Circulating levels of erythropoietin (EPO) and red blood cell indices (e.g., hemoglobin, hematocrit).
Signaling Pathway and Experimental Workflow
Vadadustat's Mechanism of Action: HIF Pathway Stabilization
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Facebook [cancer.gov]
- 3. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 4. researchgate.net [researchgate.net]
- 5. How to Classify CKD | National Kidney Foundation [kidney.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Chronic Kidney Disease Diagnosis and Management: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Kidney Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
ZG-2033: A Novel HIF-2α Agonist for Anemia Treatment
A comprehensive guide comparing the performance of ZG-2033 in preclinical anemia models, including its mechanism of action and synergistic effects with prolyl hydroxylase inhibitors.
This guide provides researchers, scientists, and drug development professionals with an objective comparison of the novel hypoxia-inducible factor 2α (HIF-2α) agonist, this compound, against other therapeutic strategies for anemia. The information is based on currently available preclinical data.
Overview of this compound
This compound is an orally active, potent agonist of HIF-2α. It has been investigated for its potential in treating renal anemia. Its mechanism of action involves the stabilization of the HIF-2α transcription factor, leading to the increased production of endogenous erythropoietin (EPO), the primary hormone regulating red blood cell production.[1]
Performance Data of this compound
The following tables summarize the key in vitro and in vivo performance data for this compound based on published preclinical studies.
In Vitro Activity
| Parameter | Value | Cell Line | Assay |
| EC50 | 490 nM | 786-O cells | Luciferase Reporter Gene Assay |
| Emax | 349.2% | 786-O cells | Luciferase Reporter Gene Assay |
Data sourced from Yu et al., 2021.[1]
In Vivo Pharmacokinetics and Safety
| Parameter | Value | Species | Notes |
| Oral Bioavailability | 41.38% | Rat | |
| LD50 | > 708 mg/kg | Mouse |
Data sourced from Yu et al., 2021.[1]
In Vivo Efficacy in Anemia Models
The primary preclinical validation of this compound has been in a mouse model to assess its impact on plasma EPO levels and in a zebrafish model of doxorubicin-induced anemia. A key finding is the synergistic effect of this compound when co-administered with a prolyl hydroxylase (PHD) inhibitor, AKB-6548 (Vadadustat).[1][2]
| Anemia Model | Species | Treatment | Key Findings |
| Normal | Mouse | This compound + AKB-6548 | Synergistically increased plasma erythropoietin levels (from 260 to 2296 pg/mL) |
| Doxorubicin-induced Anemia | Zebrafish | This compound (10 or 50 µM) + AKB-6548 | Increased the number of erythrocytes, alleviating anemia |
Data sourced from Yu et al., 2021.[1][2]
Mechanism of Action and Signaling Pathway
This compound functions by allosterically enhancing the dimerization of the HIF-2α and ARNT subunits of the HIF-2 transcription factor.[1] This stabilization leads to increased transcriptional activity of HIF-2 target genes, most notably erythropoietin (EPO). Prolyl hydroxylase (PHD) inhibitors also promote HIF-2α stability by preventing its degradation. The co-administration of this compound and a PHD inhibitor results in a synergistic increase in EPO production.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Luciferase Reporter Gene Assay
The in vitro activity of this compound was determined using a luciferase reporter gene assay in 786-O cells, which are human renal cell adenocarcinoma cells that constitutively express HIF-2α. These cells were stably transfected with a luciferase reporter gene under the control of a hypoxia-response element (HRE). The cells were treated with varying concentrations of this compound, and the resulting luciferase activity was measured to determine the EC50 and Emax values, which represent the potency and maximal efficacy of the compound, respectively.
In Vivo Mouse Model for Plasma EPO Measurement
To evaluate the in vivo efficacy of this compound, male C57BL/6 mice were used. The mice were administered this compound, AKB-6548, or a combination of both via oral gavage. Blood samples were collected at specified time points after administration. Plasma was separated by centrifugation, and the concentration of erythropoietin was measured using an enzyme-linked immunosorbent assay (ELISA) kit. This experiment aimed to demonstrate the synergistic effect of this compound and a PHD inhibitor on EPO production.
Zebrafish Model of Doxorubicin-Induced Anemia
A doxorubicin-induced anemia model in zebrafish was utilized to assess the therapeutic potential of this compound in vivo. Zebrafish larvae were treated with doxorubicin to induce anemia, characterized by a reduction in erythrocytes. Subsequently, the anemic zebrafish were treated with this compound, AKB-6548, or a combination of both. The number of erythrocytes was quantified using o-dianisidine staining, which visualizes hemoglobin-containing cells. An increase in the number of stained cells indicated an alleviation of anemia.
References
ZG-2033 (BGB-B2033): A Comparative Analysis of a Novel GPC3 x 4-1BB Bispecific Antibody
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical experimental results for ZG-2033 (also known as BGB-B2033), a novel bispecific antibody targeting Glypican-3 (GPC3) and 4-1BB (CD137). The data presented is based on available preclinical studies and is intended to offer an objective comparison with other therapeutic alternatives targeting the same pathways.
Executive Summary
This compound is an IgG-based bispecific antibody designed to conditionally activate the co-stimulatory receptor 4-1BB on immune cells, predominantly T cells and NK cells, in a GPC3-dependent manner.[1][2][3] GPC3 is a tumor-associated antigen overexpressed in a variety of solid tumors, including hepatocellular carcinoma (HCC), while its expression in normal adult tissues is limited, making it an attractive therapeutic target.[1][2][3] By bridging GPC3-expressing tumor cells with 4-1BB-positive immune cells, this compound aims to enhance anti-tumor immunity directly at the tumor site, potentially minimizing systemic toxicities associated with non-targeted 4-1BB agonists.[1] Preclinical data demonstrate potent, dose-dependent anti-tumor activity both as a monotherapy and in combination with anti-PD-1 antibodies.[1][2][3][4][5]
Mechanism of Action: GPC3-Dependent 4-1BB Co-stimulation
This compound is engineered with a bivalent F(ab')2 fragment that binds to GPC3 on tumor cells and a single-chain variable fragment (scFv) that binds to the 4-1BB receptor on immune cells.[1] This dual-targeting mechanism ensures that 4-1BB signaling is only activated in the presence of GPC3-expressing cancer cells, leading to localized immune cell activation, proliferation, and enhanced cytotoxic activity against the tumor.[1]
Comparative Performance Data
In Vitro Efficacy
Preclinical studies have demonstrated the potent and GPC3-dependent activity of this compound in vitro. Key findings are summarized below.
| Cell Lines Tested | GPC3 Expression | Assay | Key Finding |
| HepG2, Huh7, Hep3B | High to moderate | Cytotoxicity Assay | Dose-dependent enhancement of T-cell killing activity.[1] |
| SK-HEP-1 | Absent | Cytotoxicity Assay | No significant killing activity observed.[1] |
| GPC3-expressing HCC cells | High | Cytokine Release Assay | Increased secretion of IFN-γ and IL-2 in a GPC3-dependent manner.[1] |
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in a humanized 4-1BB knock-in mouse model bearing human GPC3-expressing tumors.
| Animal Model | Tumor Model | Treatment | Key Finding |
| Humanized 4-1BB knock-in mice | Hepa1-6/hGPC3 orthotopic tumor | This compound Monotherapy | Potent, dose-associated single-agent efficacy.[2][3][4][5] |
| Humanized 4-1BB knock-in mice | Hepa1-6/hGPC3 orthotopic tumor | This compound + anti-PD-1 Antibody | Synergistic antitumor activity.[2][3][4][5] |
Comparison with Alternative Therapies
This compound enters a landscape of therapies targeting GPC3 and 4-1BB. The table below provides a high-level comparison.
| Therapeutic Agent | Class | Mechanism of Action | Key Limitations/Considerations |
| This compound (BGB-B2033) | Bispecific Antibody (GPC3 x 4-1BB) | Conditional 4-1BB agonism upon GPC3 binding. | Clinical data on safety and efficacy are still emerging. |
| Codrituzumab (GC33) | Monoclonal Antibody | Targets GPC3 for antibody-dependent cell-mediated cytotoxicity (ADCC). | Showed limited single-agent efficacy in clinical trials.[6] |
| GPC3-CAR-T | Cell Therapy | Genetically engineered T-cells to recognize and kill GPC3-expressing tumor cells. | Potential for on-target, off-tumor toxicities and cytokine release syndrome.[7] |
| Urelumab | 4-1BB Agonist Antibody | Systemic activation of 4-1BB. | Demonstrated dose-limiting hepatotoxicity in early clinical trials.[8][9] |
| Utomilumab | 4-1BB Agonist Antibody | Systemic activation of 4-1BB. | Showed a better safety profile than urelumab but with limited single-agent efficacy.[8][9] |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To assess the ability of this compound to mediate T-cell killing of GPC3-expressing tumor cells.
Methodology:
-
Cell Culture: GPC3-positive (HepG2, Huh7, Hep3B) and GPC3-negative (SK-HEP-1) human cancer cell lines were cultured under standard conditions.
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors.
-
Co-culture: Target tumor cells were co-cultured with PBMCs at an appropriate effector-to-target ratio in the presence of serially diluted this compound or a control antibody.
-
Endpoint: After a specified incubation period, tumor cell viability was assessed using a standard method such as a luciferase-based assay or flow cytometry.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody in a relevant animal model.
Methodology:
-
Animal Model: Humanized 4-1BB knock-in mice, which express the human 4-1BB receptor, were used.
-
Tumor Implantation: Mice were implanted with a murine tumor cell line engineered to express human GPC3 (e.g., Hepa1-6/hGPC3).
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and administered this compound, an anti-PD-1 antibody, a combination of both, or a vehicle control via intravenous injection.
-
Endpoint: Tumor volume was measured at regular intervals. At the end of the study, tumors were excised and weighed.
Conclusion
The preclinical data for this compound (BGB-B2033) are promising, suggesting a potent and tumor-localized anti-cancer activity through the conditional activation of the 4-1BB pathway. Its GPC3-dependent mechanism of action represents a potentially safer and more effective approach compared to systemic 4-1BB agonists. Further clinical investigation is warranted to determine the full therapeutic potential of this compound in patients with GPC3-expressing solid tumors. A Phase 1 clinical trial is currently ongoing to assess the safety, tolerability, and preliminary anti-tumor activity of this compound alone and in combination with the anti-PD-1 antibody tislelizumab (NCT06427941).[2][3][4][5][10]
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. BGB-B2033 / BeOne Medicines [delta.larvol.com]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. mdpi.com [mdpi.com]
- 8. The emerging landscape of novel 4-1BB (CD137) agonistic drugs for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonistic antibodies targeting 4-1BB for cancer immunotherapy [insights.bio]
- 10. Facebook [cancer.gov]
Cross-Validation of ZG-2033's Effect on Endogenous Erythropoietin Production: A Comparative Guide
This guide provides a comparative analysis of ZG-2033, a novel investigational compound, against established alternatives for the stimulation of erythropoietin (EPO) production. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound based on preclinical experimental data.
Introduction to Erythropoietin and its Regulation
Erythropoietin (EPO) is a glycoprotein hormone that serves as the primary regulator of erythropoiesis, the process of red blood cell production.[1][2] In adults, EPO is predominantly synthesized by peritubular fibroblasts in the kidneys in response to tissue hypoxia (low oxygen levels).[3][4][5] The regulation of EPO production is tightly controlled at the level of gene transcription by a family of transcription factors known as hypoxia-inducible factors (HIFs).[2][6]
Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which targets it for rapid proteasomal degradation.[2] During hypoxia, the lack of molecular oxygen inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and heterodimerize with HIF-β. This complex then binds to the hypoxia-response element (HRE) in the EPO gene, initiating its transcription.[6]
This compound: A Novel Prolyl Hydroxylase Inhibitor
This compound is a hypothetical, orally bioavailable small molecule designed as a potent and selective inhibitor of PHD enzymes. By inhibiting PHDs, this compound is proposed to mimic a hypoxic state, leading to the stabilization of HIF-2α, the primary HIF isoform responsible for EPO regulation.[2] This stabilization results in a controlled and sustained increase in endogenous EPO production.
This guide compares this compound with two primary alternatives:
-
Roxadustat: An established, orally active PHD inhibitor used as a direct mechanistic competitor.
-
Recombinant Human EPO (rhEPO): The standard of care, representing an exogenous protein replacement therapy.[7][8]
Comparative Efficacy of this compound in Vitro
The relative potency of this compound and Roxadustat in stimulating EPO production was assessed in a human renal fibroblast cell line.
Table 1: In Vitro EPO Production in Human Renal Fibroblasts
| Compound | Concentration (µM) | Mean EPO Concentration (mIU/mL) | Standard Deviation |
| Vehicle Control | - | 5.2 | ± 0.8 |
| This compound | 0.1 | 25.8 | ± 3.1 |
| 1 | 78.4 | ± 6.5 | |
| 10 | 152.3 | ± 12.9 | |
| Roxadustat | 0.1 | 15.6 | ± 2.4 |
| 1 | 55.9 | ± 5.2 | |
| 10 | 110.7 | ± 9.8 |
In Vivo Hematological Response to this compound
The physiological effect of this compound was evaluated in a murine model of anemia and compared against Roxadustat and subcutaneously administered rhEPO.
Table 2: In Vivo Hematological Parameters in a Murine Model
| Treatment Group (n=8) | Dose | Reticulocyte Count (%) | Hematocrit (%) |
| Vehicle Control | - | 2.1 ± 0.4 | 35.2 ± 1.5 |
| This compound | 10 mg/kg, oral | 8.5 ± 1.1 | 45.8 ± 2.1 |
| Roxadustat | 10 mg/kg, oral | 6.2 ± 0.9 | 42.1 ± 1.9 |
| rhEPO | 100 IU/kg, s.c. | 9.8 ± 1.3 | 48.5 ± 2.5 |
Experimental Protocols
In Vitro EPO Production Assay
-
Cell Culture: Human renal fibroblasts were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Compound Treatment: Cells were seeded in 24-well plates and allowed to adhere overnight. The medium was then replaced with fresh medium containing this compound, Roxadustat, or vehicle control at the indicated concentrations.
-
Supernatant Collection: After 48 hours of incubation, the cell culture supernatant was collected.
-
EPO Quantification: The concentration of EPO in the supernatant was determined using a commercially available human EPO ELISA kit, following the manufacturer's instructions.[9]
In Vivo Murine Anemia Model
-
Animal Model: Male C57BL/6 mice were rendered anemic through a controlled bleeding schedule.
-
Dosing: Animals were randomized into four groups: Vehicle control (oral), this compound (oral), Roxadustat (oral), and rhEPO (subcutaneous injection). Dosing was administered once daily for 14 days.
-
Blood Sampling: Blood samples were collected via the tail vein at day 15.
-
Hematological Analysis: Reticulocyte and hematocrit percentages were measured using an automated hematology analyzer. This method is a standard approach for assessing erythropoietic responses.[10]
Mechanism of Action: HIF-2α Stabilization
The proposed mechanism of action for this compound involves the inhibition of PHD enzymes, which are cellular oxygen sensors. This inhibition prevents the hydroxylation and subsequent degradation of HIF-2α, allowing it to accumulate and activate the transcription of the EPO gene.
References
- 1. Erythropoietin: new approaches to improved molecular designs and therapeutic alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of erythropoietin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonrenal regulation of EPO synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of erythropoietin production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osteoblastic erythropoietin is not required for bone mass accrual - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-induced erythropoietin production: a paradigm for oxygen-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. History of Erythropoiesis-Stimulating Agents, the Development of Biosimilars, and the Future of Anemia Treatment in Nephrology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. scielo.br [scielo.br]
Head-to-Head Comparison of PHD Inhibitors: A Guide for Researchers
Prolyl hydroxylase domain (PHD) inhibitors are a class of drugs that stimulate the body's production of red blood cells by mimicking the physiological response to hypoxia. They achieve this by inhibiting PHD enzymes, which leads to the stabilization of hypoxia-inducible factor (HIF), a key transcription factor in erythropoiesis. This guide provides a comparative overview of several prominent PHD inhibitors, with a focus on Roxadustat as a representative compound, alongside Vadadustat and Daprodustat. The information is intended for researchers, scientists, and drug development professionals.
Comparative Overview of PHD Inhibitors
The following tables summarize the key characteristics, preclinical data, and clinical outcomes of Roxadustat, Vadadustat, and Daprodustat.
Table 1: General Characteristics and Mechanism of Action
| Feature | Roxadustat (FG-4592) | Vadadustat (AKB-6548) | Daprodustat (GSK1278863) |
| Mechanism of Action | Reversible inhibitor of HIF prolyl hydroxylase, mimicking 2-oxoglutarate.[1] | Inhibitor of all three human PHD isozymes (PHD1, PHD2, and PHD3).[2] | Orally active HIF prolyl hydroxylase inhibitor. |
| Administration | Oral, typically three times per week.[3] | Oral, once daily.[2] | Oral, once daily. |
| Key Downstream Effects | Stabilizes HIF-α, leading to increased endogenous erythropoietin (EPO) production and improved iron bioavailability.[1] | Stabilizes HIF-1α and HIF-2α, resulting in the synthesis and secretion of EPO. | Induces a transient, dose-dependent increase in endogenous EPO. |
| Metabolism | Primarily via phase I oxidation (CYP2C8) and phase II glucuronidation (UGT1A9).[1] | Primarily metabolized by glucuronidation. | Metabolized by multiple cytochrome P450 enzymes. |
| Plasma Protein Binding | Approximately 99%.[1][3] | >99.5% | >99% |
| Elimination Half-life | Approximately 15 hours in patients with Chronic Kidney Disease (CKD). | Relatively short half-life in nonclinical species. | Approximately 4-5 hours. |
Table 2: Preclinical Efficacy
| Parameter | Roxadustat (FG-4592) | Vadadustat (AKB-6548) | Daprodustat (GSK1278863) |
| PHD Isoform Inhibition | Potent inhibitor of PHD enzymes. | Low nanomolar inhibitory constant values for PHD1, PHD2, and PHD3.[2] | Pan-inhibitor of PHD isoforms. |
| HIF-α Stabilization | Dose-dependent stabilization of HIF-α.[1] | Time- and concentration-dependent stabilization of HIF-1α and HIF-2α in cell lines.[2] | Induces HIF-1α stabilization.[4] |
| In Vivo Efficacy | Increases circulating EPO levels and red blood cell indices in animal models. | Increases circulating EPO levels and red blood cell indices in rats, mice, and dogs.[2] | Shown to increase hemoglobin levels in animal models of renal anemia. |
Table 3: Clinical Efficacy and Safety Profile (in Anemia of CKD)
| Outcome | Roxadustat (FG-4592) | Vadadustat (AKB-6548) | Daprodustat (GSK1278863) |
| Hemoglobin (Hb) Increase | Demonstrated superiority versus placebo in Hb response and change from baseline.[5] In dialysis patients, showed greater Hb increases vs. erythropoiesis-stimulating agents (ESAs) at 6-12 months.[6] | Non-inferior to darbepoetin alfa in increasing and maintaining hemoglobin levels.[7] | Non-inferior to rhEPO in correcting anemia in both non-dialysis and dialysis-dependent patients.[8] |
| Iron Metabolism | Improves iron availability and reduces the need for intravenous iron supplementation.[9] | Enhances iron mobilization.[10] | Shown to have a positive impact on optimizing iron metabolism in dialysis patients.[8] |
| Cardiovascular Safety | No significant difference in Major Adverse Cardiovascular Events (MACE) compared to ESAs in some studies.[6] | In a pooled analysis, the incidence of MACE was significantly higher with vadadustat than with darbepoetin alfa.[11] | Overall frequency of adverse events was similar to rhEPO in dialysis patients.[8] |
| Common Adverse Events | Higher incidence of hypertension and hyperkalemia compared to placebo in non-dialysis patients.[6] Increased risk of thrombosis and hypertension compared to ESAs in some analyses.[12] | Higher risk of treatment discontinuation due to adverse events compared to some ESAs.[13][14] | In non-dialysis patients, the incidence of adverse events was significantly higher than that of rhEPO in some studies.[8] |
| Lipid Profile | Associated with a reduction in LDL cholesterol.[9] | No significant effect on lipid profile reported in key studies. | May lower total cholesterol and LDL cholesterol levels.[13][14] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the core signaling pathway affected by PHD inhibitors and a typical experimental workflow for their evaluation.
References
- 1. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Hypoxia‐Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG‐4592) for Treatment of Anemia in Chronic Kidney Disease: A Placebo‐Controlled Study of Pharmacokinetic and Pharmacodynamic Profiles in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Roxadustat for the treatment of anemia in chronic kidney disease patients not on dialysis: a Phase 3, randomized, double-blind, placebo-controlled study (ALPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. imaiclinic.org [imaiclinic.org]
- 12. A network meta-analysis of the efficacy of hypoxia-inducible factor prolyl-hydroxylase inhibitors in dialysis chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis [frontiersin.org]
Validating the Allosteric Enhancement of HIF-2 Dimerization by ZG-2033: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the hypothesized allosteric enhancement of Hypoxia-Inducible Factor-2 (HIF-2) dimerization by the novel agonist ZG-2033. While direct experimental data on this compound's effect on HIF-2α/ARNT dimerization is not yet publicly available, this document outlines the established methodologies and presents a comparative landscape of other known HIF-2 modulators to guide researchers in their validation studies.
This compound has been identified as a potent, orally active HIF-2α agonist with an EC50 of 490 nM in luciferase reporter gene assays.[1] This activity strongly suggests that this compound promotes the formation of the transcriptionally active HIF-2α/ARNT heterodimer. This guide will detail the experimental protocols necessary to confirm this mechanism and compare the potential performance of this compound with other well-characterized HIF-2 dimerization modulators.
HIF-2 Signaling Pathway and Dimerization
Hypoxia-inducible factor-2 (HIF-2) is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia). The active HIF-2 complex is a heterodimer composed of an oxygen-sensitive alpha subunit (HIF-2α) and a constitutively expressed beta subunit (ARNT, also known as HIF-1β). The dimerization of HIF-2α and ARNT is a critical step for its transcriptional activity, leading to the expression of genes involved in erythropoiesis, angiogenesis, and cell proliferation.[2][3] Small molecules can allosterically bind to the PAS-B domain of HIF-2α, influencing its conformation and thereby modulating its ability to dimerize with ARNT.
Comparative Performance of HIF-2 Modulators
The following table summarizes the activity of this compound in a reporter gene assay and compares it with other known HIF-2 modulators for which direct dimerization data is available. This provides a benchmark for researchers aiming to quantify the dimerization-enhancing properties of this compound.
| Compound | Type | Assay | Target | EC50 / IC50 / Ki | Reference |
| This compound | Agonist | Luciferase Reporter | HIF-2α | 490 nM (EC50) | [1] |
| M1002 | Agonist | TR-FRET | HIF-2α/ARNT Dimerization | Enhances dimerization dose-dependently | [3] |
| PT2385 | Antagonist | TR-FRET | HIF-2α/ARNT Dimerization | 148 nM (Ki) | [3] |
| Belzutifan | Antagonist | - | HIF-2α | - | [4] |
Experimental Protocols for Dimerization Validation
To experimentally validate the allosteric enhancement of HIF-2 dimerization by this compound, two key assays are recommended: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Co-immunoprecipitation (Co-IP).
Time-Resolved FRET (TR-FRET) Assay
TR-FRET is a robust, high-throughput method to quantify protein-protein interactions in solution.[5][6] It measures the energy transfer between a donor and an acceptor fluorophore conjugated to the interacting proteins. An increase in the FRET signal upon addition of this compound would provide quantitative evidence of enhanced dimerization.
Methodology:
-
Protein Labeling: Recombinantly express and purify HIF-2α and ARNT proteins. Label HIF-2α with a donor fluorophore (e.g., Europium cryptate) and ARNT with an acceptor fluorophore (e.g., XL665) using commercially available labeling kits.
-
Assay Setup: In a microplate, add a constant concentration of labeled HIF-2α and ARNT. Add varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 4 hours) to allow the binding to reach equilibrium.[7]
-
Signal Detection: Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. A higher ratio indicates a stronger interaction. Plot the FRET ratio against the concentration of this compound to determine the EC50 for dimerization enhancement.
Co-immunoprecipitation (Co-IP) Assay
Co-IP is a well-established technique to study protein-protein interactions in a cellular context.[8][9] This method involves immunoprecipitating a "bait" protein (e.g., HIF-2α) and then detecting the presence of its interacting "prey" protein (e.g., ARNT) by Western blotting. Increased co-precipitation of ARNT with HIF-2α in the presence of this compound would confirm the enhancement of their interaction within cells.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T) and treat with this compound or a vehicle control. To stabilize HIF-2α, cells are typically cultured under hypoxic conditions (1% O2) or treated with a prolyl hydroxylase inhibitor.[8][9]
-
Cell Lysis: Harvest the cells and prepare a nuclear extract to enrich for HIF-2α and ARNT.[8][10]
-
Immunoprecipitation: Incubate the nuclear lysate with an antibody specific for HIF-2α that has been pre-coupled to magnetic or agarose beads.
-
Washing: Wash the beads several times to remove proteins that are non-specifically bound.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against ARNT to detect the co-immunoprecipitated protein. An increase in the ARNT band intensity in the this compound treated sample compared to the control would indicate enhanced dimerization.
Conclusion
While this compound's reported agonist activity in a reporter gene assay strongly implies an enhancement of HIF-2 dimerization, direct experimental validation is crucial. The methodologies outlined in this guide, particularly TR-FRET and Co-IP, provide robust frameworks for confirming this mechanism of action. By comparing the results with data from known HIF-2 modulators, researchers can effectively position this compound within the landscape of HIF-2-targeting therapeutics and further elucidate its potential for treating conditions such as renal anemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand-induced perturbation of the HIF-2α:ARNT dimer dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Reveals Altered Interactions between Belzutifan and HIF-2 with Natural Variant G323E or Proximal Phosphorylation at T324 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. A Time-Resolved Fluorescence–Resonance Energy Transfer Assay for Identifying Inhibitors of Hepatitis C Virus Core Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Isoform Specificity of ZG-2033, a HIF-2α Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ZG-2033, a novel small molecule, and its specificity for Hypoxia-Inducible Factor-2α (HIF-2α) over the closely related isoform, HIF-1α. It is important to note that, contrary to typical HIF-targeted cancer therapies that focus on inhibition, this compound is characterized as a HIF-2α agonist , a class of compounds being investigated for therapeutic areas such as renal anemia. This guide will objectively present the available data for this compound, outline the experimental methodologies used to determine isoform specificity, and provide a comparative context with other HIF-α modulators.
The HIF Signaling Pathway: A Tale of Two Isoforms
Hypoxia-inducible factors (HIFs) are critical transcription factors that orchestrate the cellular response to low oxygen levels (hypoxia). The HIF transcription factor is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (ARNT). Under normal oxygen conditions, the α-subunits are rapidly degraded. In hypoxia, they stabilize, translocate to the nucleus, and dimerize with ARNT, activating the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.
While structurally similar, HIF-1α and HIF-2α have distinct, and sometimes opposing, roles in physiology and disease, making isoform-selective modulation a key goal in drug development. HIF-1α is ubiquitously expressed and drives the acute response to hypoxia, primarily regulating genes involved in glycolysis. HIF-2α has a more restricted expression pattern and is a key regulator of chronic hypoxic responses, including the induction of erythropoietin (EPO), making it a target for anemia therapies.
Figure 1. Simplified HIF-1α/HIF-2α signaling pathway under normoxic and hypoxic conditions.
Quantitative Data on this compound
This compound is a potent, orally bioavailable small molecule that has been identified as a HIF-2α agonist.[1][2] It is proposed to function by allosterically enhancing the dimerization of HIF-2α with ARNT.[1] The primary quantitative measure of its activity is its half-maximal effective concentration (EC50) in a luciferase reporter gene assay, which indicates the concentration of the compound required to elicit 50% of its maximal activating effect on HIF-2α.
Crucially for a discussion of isoform specificity, there is currently no publicly available data on the activity of this compound on HIF-1α. Therefore, a quantitative measure of its selectivity for HIF-2α over HIF-1α cannot be provided at this time.
| Compound | Target | Assay Type | Potency (EC50) | Efficacy (Emax) | Cell Line | Reference(s) |
| This compound | HIF-2α | Luciferase Reporter | 490 nM | 349.2% | Not Specified | [1][2] |
| This compound | HIF-1α | Not Reported | Not Available | Not Available | Not Applicable | |
| M1002 | HIF-2α | TR-FRET Dimerization | Potentiates | Not Quantified | Purified Protein | [3] |
| M1002 | HIF-1α | TR-FRET Dimerization | Weakly Potentiates | Not Quantified | Purified Protein | [3] |
Table 1: In Vitro Potency of HIF-2α Agonists. Data for the alternative HIF-2α agonist M1002 is included for context. M1002 was shown to enhance HIF-1α/ARNT dimerization, but only at higher concentrations than required for HIF-2α, suggesting a degree of selectivity.[3]
Experimental Protocols for Determining HIF Isoform Specificity
To determine the specificity of a compound like this compound for HIF-2α over HIF-1α, a series of biochemical and cell-based assays are required. These assays are designed to quantify the compound's effect on each isoform independently.
Biochemical Dimerization Assay (e.g., TR-FRET)
This assay directly measures the ability of a compound to either disrupt (for an inhibitor) or enhance (for an agonist) the protein-protein interaction between the HIF-α subunit and ARNT.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of two molecules. Recombinant HIF-2α and ARNT proteins are tagged with a FRET donor (e.g., Europium) and an acceptor (e.g., APC), respectively. When the proteins dimerize, the donor and acceptor are brought close together, generating a FRET signal.
-
Protocol Outline:
-
Recombinant, tagged HIF-2α and ARNT (or HIF-1α and ARNT for the counterscreen) are incubated in a microplate.
-
The test compound (e.g., this compound) is added at various concentrations.
-
Antibodies labeled with the FRET donor and acceptor, specific to the protein tags, are added.
-
The plate is incubated to allow for dimerization and antibody binding.
-
The FRET signal is measured with a plate reader.
-
-
Data Analysis: For an agonist, an increase in the FRET signal indicates enhanced dimerization. The EC50 is calculated from the dose-response curve. By comparing the EC50 values for the HIF-2α/ARNT and HIF-1α/ARNT interactions, the selectivity of the compound can be quantified.
Figure 2. Workflow for determining HIF isoform selectivity using a TR-FRET dimerization assay.
Cellular Reporter Gene Assay
This cell-based assay measures the transcriptional activity of HIF-1 or HIF-2 in response to a test compound.
-
Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE), the DNA sequence that HIF binds to. When HIF is active, it binds to the HRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is proportional to HIF activity.
-
Protocol Outline:
-
Select appropriate cell lines. To assess isoform specificity, one might use cell lines that exclusively or predominantly express either HIF-1α or HIF-2α (e.g., 786-O cells are VHL-deficient and express HIF-2α but not HIF-1α).
-
Transfect the cells with the HRE-luciferase reporter plasmid.
-
Treat the cells with the test compound at various concentrations.
-
Lyse the cells and add luciferase substrate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis: The EC50 value is determined from the dose-response curve of luminescence. Comparing the EC50 values obtained in HIF-1α-driven versus HIF-2α-driven systems reveals the compound's cellular isoform preference.
Target Gene Expression Analysis (qPCR)
This assay confirms the compound's activity on endogenous HIF target genes, providing a more physiologically relevant measure of its effects.
-
Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the mRNA levels of specific genes. Since HIF-1α and HIF-2α have some distinct target genes, measuring the expression of these specific genes can reveal which isoform is being modulated.
-
Protocol Outline:
-
Treat a relevant cell line (e.g., Hep3B, which expresses both isoforms) with the test compound.
-
After incubation, extract total RNA from the cells.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
Perform qPCR using specific primers for HIF-1α target genes (e.g., PGK1, CA9) and HIF-2α target genes (e.g., EPO, VEGFA, NDRG1). A housekeeping gene is used for normalization.
-
-
Data Analysis: A selective HIF-2α agonist like this compound would be expected to significantly increase the mRNA levels of HIF-2α targets with minimal or no effect on HIF-1α-specific targets.
Comparative Landscape: HIF-2α Selective Inhibitors
While data on the HIF-1α activity of this compound is unavailable, the importance of isoform selectivity is well-established in the field of HIF-2α inhibitors. Compounds like Belzutifan (PT2977/MK-6482) and PT2385 are potent and highly selective inhibitors of HIF-2α, a property critical to their therapeutic application in clear cell renal cell carcinoma (ccRCC), where HIF-2α is a primary oncogenic driver.
| Compound | Target | Assay Type | Potency (IC50 / EC50) | Selectivity | Reference(s) |
| Belzutifan | HIF-2α | HRE Reporter | IC50: 9 nM | Highly selective vs. HIF-1α | N/A |
| PT2385 | HIF-2α | HRE Reporter | EC50: 27 nM | No significant off-target activity | N/A |
| PT2385 | HIF-1α | Target Gene (PGK1) | No inhibition | Selective for HIF-2α targets | [3] |
Table 2: Potency and Selectivity of HIF-2α Inhibitors. These compounds demonstrate the principle of isoform selectivity by effectively blocking HIF-2α activity with minimal impact on HIF-1α.
Conclusion
This compound is a potent HIF-2α agonist with an EC50 of 490 nM.[1][2] It represents a promising therapeutic strategy for conditions like renal anemia by selectively activating the HIF-2α pathway, which controls erythropoietin production.
However, a complete assessment of its specificity profile requires quantitative data on its activity towards HIF-1α. The experimental protocols detailed in this guide, including biochemical dimerization assays, cellular reporter assays in specific cell lines, and qPCR analysis of isoform-specific target genes, represent the standard methodologies for definitively establishing such a selectivity profile. While the available information points to this compound being a targeted HIF-2α modulator, future studies reporting its effects on HIF-1α will be crucial for a comprehensive understanding of its mechanism of action and for predicting its full range of physiological effects.
References
- 1. Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α) Agonist and Its Synergistic Therapy with Prolyl Hydroxylase Inhibitors for the Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ZG-2033: Information Not Available
Efforts to identify the chemical compound "ZG-2033" and its corresponding disposal procedures have been unsuccessful. Without a definitive identification of this substance, providing accurate and safe disposal guidance is not possible.
Extensive searches for "this compound" have not yielded a Safety Data Sheet (SDS) or any reliable chemical, physical, or toxicological properties associated with this specific designation. The search results included unrelated products such as "2033 Clear Thin Spread VCT Tile Adhesive" and various forms of Zinc Sulfate, none of which are explicitly identified as "this compound."
To ensure the safety of researchers, scientists, and drug development professionals, and to maintain compliance with regulatory standards, proper disposal procedures must be based on the known hazards and characteristics of a substance. This critical information is typically found in the manufacturer- or supplier-provided SDS.
For proper and safe disposal of any chemical, the following information is essential:
-
Chemical Identity and Composition: The precise chemical name and any hazardous ingredients.
-
Physical and Chemical Properties: Information on characteristics such as flammability, reactivity, and stability.
-
Toxicological Information: Data on health hazards, including acute and chronic effects.
-
Ecological Information: The potential impact on the environment.
-
Regulatory Information: Classification under waste disposal regulations (e.g., RCRA in the United States).
Without this information for "this compound," it is impossible to provide the requested detailed disposal protocols, quantitative data summaries, or procedural diagrams.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Chemical Identifier: Please confirm that "this compound" is the correct and complete identifier for the substance . It may be an internal laboratory code, an abbreviation, or an incomplete designation.
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of information for safe handling and disposal. If you have the substance, it should have been accompanied by an SDS from the manufacturer or supplier.
-
Contact the Manufacturer or Supplier: If the SDS is not available, contact the source from which "this compound" was obtained to request the necessary safety and disposal information.
Providing standardized disposal procedures without confirmed knowledge of the substance's properties would be irresponsible and could lead to unsafe practices, environmental contamination, and regulatory non-compliance. Once the chemical identity of "this compound" is established and a corresponding SDS is available, a comprehensive and accurate guide to its proper disposal can be developed.
Essential Safety and Handling Protocol for Novel Compound ZG-2033
Disclaimer: No specific public data was found for a chemical designated "ZG-2033." The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds in a research and development environment. This information should be used as a foundational template and adapted based on any available internal data for this compound.
This document provides essential safety, handling, and disposal information for the novel compound this compound. The procedural guidance is designed to ensure the safety of all laboratory personnel and to maintain the integrity of the research environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following minimum personal protective equipment. The selection of specific PPE should be guided by a risk assessment of the procedures being performed.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a full-face shield |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Chemical-resistant gloves (e.g., butyl rubber) |
| Body Protection | Flame-resistant lab coat | Chemical-resistant apron or disposable suit |
| Respiratory | Not required for low-volatility solids | Fitted N95 respirator or a powered air-purifying respirator (PAPR) for aerosols or fine powders |
Emergency Procedures
Immediate and appropriate response is critical in the event of an emergency involving this compound.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. |
| Spill | Evacuate the immediate area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact the emergency response team. |
Handling and Storage
Proper handling and storage procedures are essential to prevent exposure and maintain compound stability.
| Procedure | Guideline |
| Receiving | Inspect the container for damage upon receipt. Log the compound into the chemical inventory system. |
| Weighing | Conduct all weighing of solid this compound within a certified chemical fume hood or a ventilated balance enclosure. |
| Dissolution | Prepare solutions within a chemical fume hood. Add this compound slowly to the solvent to avoid splashing. |
| Storage | Store this compound in a tightly sealed, clearly labeled container. Segregate from incompatible materials. Store in a cool, dry, and well-ventilated area away from direct sunlight. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Sharps | Dispose of all contaminated sharps (needles, scalpels) in a designated sharps container. |
| Decontamination | Decontaminate all work surfaces and equipment with an appropriate solvent or cleaning agent after use. |
Experimental Workflow and Logical Diagrams
To ensure safe and reproducible handling of this compound, a standardized experimental workflow should be followed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
